2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXAHUCZEXVUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599090 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77269-66-0 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid, a valuable building block in the development of various chemical entities. This document outlines a robust two-step synthetic sequence, commencing with the formation of the aldehyde precursor followed by its oxidation to the target carboxylic acid. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate laboratory application.
I. Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the intermediate aldehyde, 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal, from commercially available starting materials. The subsequent stage is the oxidation of this aldehyde to the desired carboxylic acid.
A Technical Overview of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid (CAS 77269-66-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, quantitative biological data, and specific mechanisms of action for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid (CAS 77269-66-0), is limited. This document summarizes the available chemical and physical data and provides context based on the activities of structurally related compounds.
Introduction
This compound, also known as 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid, is a propionic acid derivative containing a methylenedioxyphenyl group. The benzodioxole moiety is a common feature in various natural products and synthetic compounds with a wide range of biological activities. While this specific compound is available as a research chemical, its biological profile and pharmacological properties are not well-documented in publicly accessible literature. This guide aims to consolidate the known information and provide a foundation for future research.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This information is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 77269-66-0 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid | |
| Synonyms | 2-Methyl-3-(3,4-methylenedioxyphenyl)propionic acid, α-Methyl-1,3-benzodioxole-5-propionic acid | |
| Melting Point | 77-80 °C | |
| Appearance | White to off-white solid | |
| Solubility | Information not available |
Synthesis and Characterization
Synthesis
Spectral Data
Comprehensive, publicly available spectral data (NMR, IR, MS) for this compound is scarce. A search on SpectraBase revealed data for a related compound, Methyl 3-(1,3-benzodioxol-5-yl)-2-methyl-3-oxopropanoate, which may offer some comparative insights for researchers conducting their own analytical characterization.[2]
Potential Biological Activities (Inferred from Related Compounds)
While specific biological data for the target compound is lacking, the structural motifs present suggest potential areas of investigation.
Antimicrobial Activity
The benzodioxole nucleus is present in numerous compounds exhibiting antimicrobial properties. For instance, various synthesized 5-(benzo[d][2][3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Additionally, propionic acid and its derivatives are known to possess antimicrobial effects, notably against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be a candidate for antimicrobial screening.
Anti-inflammatory Activity
Compounds containing a propionic acid moiety are well-known for their anti-inflammatory effects (e.g., ibuprofen). Research on other novel propanoic acid derivatives has shown potent anti-inflammatory activity. For example, a pyrrole derivative of 3-phenylpropanoic acid demonstrated significant reduction of paw edema in a carrageenan-induced inflammation model in rats.[5][6] Given these precedents, investigating the anti-inflammatory potential of this compound would be a logical line of inquiry.
Antioxidant Activity
Chalcones and other flavonoids containing the 1,3-benzodioxole group are often cited for their antioxidant properties.[3][7] The mechanism of action for many antioxidants involves the scavenging of free radicals, a process that can be influenced by the electronic properties of the aromatic ring and its substituents. The 1,3-dicarbonyl moiety, structurally related to the carboxylic acid group, is also known to contribute to antioxidant activity.[8]
Experimental Considerations and Future Directions
The lack of detailed public data on this compound presents an opportunity for novel research. The following outlines a potential workflow for a comprehensive investigation of this compound.
Proposed Experimental Workflow
Signaling Pathways of Related Compound Classes
While no signaling pathways have been elucidated for the specific title compound, related structures offer insights into potential mechanisms. For example, some anti-inflammatory propionic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. Phytochemicals, a broad class that includes many benzodioxole-containing compounds, are known to modulate a variety of signaling pathways, including PI3K/AKT, MAPK-ERK, and Wnt, which are critical in cell proliferation, apoptosis, and inflammation.[9]
Conclusion
This compound (CAS 77269-66-0) is a research chemical with a scarcity of detailed, publicly available technical data. Based on its structural components, it holds potential for biological activities, particularly in the antimicrobial, anti-inflammatory, and antioxidant realms. This guide provides a summary of the known information and suggests avenues for future research to fully characterize its properties and potential applications. Further investigation is required to establish its synthesis, spectral characteristics, biological efficacy, and mechanism of action.
References
- 1. 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid is a member of the arylpropionic acid class of compounds, a group known for its significant pharmacological applications. The presence of the 3,4-methylenedioxyphenyl moiety, also known as a piperonyl group, is of particular interest due to its potential to modulate metabolic pathways and interact with various biological targets. This document provides a comprehensive overview of the molecular structure, potential synthetic routes, and predicted physicochemical and biological properties of this compound, based on available data for structurally related molecules.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its identification, purification, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid | [1] |
| SMILES | CC(CC1=CC2=C(C=C1)OCO2)C(=O)O | [1] |
| InChI Key | DBXAHUCZEXVUKS-UHFFFAOYSA-N | [1] |
| Melting Point | 77-80 °C | [1] |
| Boiling Point | 351.142 °C at 760 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| Purity | Typically ≥98% | [1][2] |
Synthesis Methodology
Representative Experimental Protocol: α-Methylation of an Arylacetic Acid Derivative
This protocol is adapted from established methods for the synthesis of related 2-arylpropionic acids.
Materials:
-
3-(3,4-methylenedioxyphenyl)acetic acid
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Enolate: A solution of 3-(3,4-methylenedioxyphenyl)acetic acid in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, two equivalents of a strong, non-nucleophilic base such as LDA are added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the dianion.
-
Methylation: One equivalent of methyl iodide is then added to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Extraction: The reaction is quenched by the slow addition of water. The mixture is then acidified with 1M HCl. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Spectroscopic Characterization (Predicted)
Due to the absence of published spectra for the target molecule, the following are predicted characteristic spectroscopic features based on its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Signals corresponding to the three protons on the benzene ring of the methylenedioxyphenyl group are expected in the aromatic region (δ 6.5-7.0 ppm).
-
Methylenedioxy Protons: A characteristic singlet for the two protons of the -O-CH₂-O- group is anticipated around δ 5.9 ppm.
-
Propionic Acid Backbone: The methine proton (-CH-) adjacent to the carboxylic acid will likely appear as a multiplet. The diastereotopic methylene protons (-CH₂-) will present as a complex multiplet. The methyl group (-CH₃) will likely be a doublet.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) is expected, typically downfield.
-
-
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate significantly downfield (>170 ppm).
-
Aromatic Carbons: Signals for the carbons of the benzene ring will be observed in the aromatic region (δ 100-150 ppm).
-
Methylenedioxy Carbon: The carbon of the -O-CH₂-O- group is expected around δ 101 ppm.
-
Aliphatic Carbons: Resonances for the methyl, methylene, and methine carbons of the propionic acid chain will be in the upfield region.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching is expected in the region of 3300-2500 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching of the carboxylic acid should be present around 1700-1725 cm⁻¹.
-
C-O Stretch: An absorption band for the C-O stretching of the carboxylic acid is anticipated in the 1320-1210 cm⁻¹ range.
-
Aromatic C=C Stretches: Medium to weak absorptions from the aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (208.21).
-
Fragmentation Pattern: Common fragmentation pathways for arylpropionic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the bond between the α- and β-carbons of the propionic acid chain. The presence of the 3,4-methylenedioxyphenyl group would also lead to characteristic fragments.
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for this compound, its structural features suggest potential interactions with biological systems.
-
Arylpropionic Acid Moiety: Many arylpropionic acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. It is plausible that this compound could exhibit similar activity.
-
3,4-Methylenedioxyphenyl Group: This functional group is found in numerous natural and synthetic compounds and is known to interact with cytochrome P450 (CYP450) enzymes. This interaction can lead to the inhibition of drug metabolism, which has significant implications for drug-drug interactions and pharmacokinetics.
Potential Signaling Pathway Involvement
Based on its structural components, a logical starting point for investigating the biological activity of this compound would be its effect on the arachidonic acid cascade and prostaglandin synthesis via the COX pathway.
Caption: Potential inhibition of the Cyclooxygenase (COX) pathway.
Experimental Workflows
A general workflow for the synthesis and characterization of the title compound is outlined below.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound presents an interesting target for further research, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to known bioactive compounds suggests a potential for pharmacological activity. The information provided in this guide, while based on analogous compounds due to a lack of specific published data, offers a solid foundation for future experimental investigation into the synthesis, characterization, and biological evaluation of this molecule. Further research is warranted to elucidate its specific properties and potential therapeutic applications.
References
An In-depth Technical Guide on the Solubility of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid. Due to the nature of this compound primarily as a research chemical and pharmaceutical intermediate, publicly available quantitative solubility data is limited.[][2] This guide compiles the existing qualitative data and furnishes a detailed, generalized experimental protocol for determining the solubility of this and similar organic compounds.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [] |
| Molecular Weight | 208.21 g/mol | [] |
| Melting Point | 77-80 °C | [] |
| Boiling Point | 351.1±11.0 °C (Predicted) | |
| Density | 1.289±0.06 g/cm³ (Predicted) | |
| Appearance | Solid | |
| CAS Number | 77269-66-0 | [] |
Solubility Data
| Solvent | Qualitative Solubility | Quantitative Data ( g/100 mL) |
| Water | Slightly soluble | Not Available |
| Chloroform | Soluble (inferred) | Not Available |
| Ethyl Acetate | Soluble (inferred) | Not Available |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an organic compound such as this compound. This protocol is based on established methods for solubility testing of organic compounds.
Objective: To determine the qualitative and quantitative solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Qualitative Solubility Determination:
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously stir or vortex the mixture for 60 seconds.
-
Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.
-
-
Quantitative Solubility Determination (Equilibrium Solubility Method):
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in separate sealed vials.
-
Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant using a syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: A flowchart illustrating the key steps in determining the solubility of an organic compound.
This guide serves as a foundational resource for professionals working with this compound. While quantitative data remains elusive in the public domain, the provided protocols and qualitative information offer a strong starting point for further research and application.
References
biological activity of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed overview of the biological activities, experimental protocols, and signaling pathways associated with the 2-arylpropionic acid class of compounds. Despite a comprehensive search of scientific literature and patent databases, specific biological activity data for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid and its direct derivatives could not be located. Therefore, this guide utilizes data from well-characterized members of the arylpropionic acid family, such as ibuprofen and naproxen, to provide a representative understanding of the anticipated biological profile and the methodologies employed in its evaluation.
Introduction
2-Arylpropionic acids, commonly known as "profens," are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties. The archetypal members of this class, including ibuprofen and naproxen, have been cornerstones in the management of pain and inflammation for decades. The therapeutic effects of these agents are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[2][3] This guide delves into the quantitative biological data, experimental methodologies, and the underlying signaling pathways associated with this important class of molecules.
Quantitative Biological Data
The anti-inflammatory activity of 2-arylpropionic acid derivatives is typically quantified by their ability to inhibit the COX-1 and COX-2 isoenzymes. This inhibitory potential is commonly expressed as the half-maximal inhibitory concentration (IC50). The data presented below for representative compounds illustrates the typical range of activity and selectivity for this class.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 13 | 3 | 4.33 | [4] |
| Naproxen | 2.6 | 1.8 | 1.44 | [4] |
| Flurbiprofen | 0.5 | 1.2 | 0.42 | [4] |
| Ketoprofen | 0.3 | 2.5 | 0.12 | [4] |
Note: Lower IC50 values indicate greater inhibitory potency. The selectivity index provides a measure of the compound's relative inhibition of COX-1 versus COX-2. A higher selectivity index suggests a preference for COX-2 inhibition.
Experimental Protocols
The determination of the biological activity of 2-arylpropionic acid derivatives involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing hematin, glutathione, and a suitable solvent for the test compounds (e.g., DMSO).
-
Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.
-
Procedure:
-
The test compound, at various concentrations, is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time (e.g., 10-20 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., a solution of HCl).
-
-
Detection: The product of the reaction, Prostaglandin E2 (PGE2), is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory activity of test compounds in an animal model of acute inflammation.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan (1% w/v in saline), is administered into the sub-plantar region of the right hind paw of the animals.
-
Test Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a predetermined time before the carrageenan injection. A standard reference drug (e.g., indomethacin or diclofenac) is also used for comparison.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of 2-arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules involved in the inflammatory response, pain, and fever.
Caption: Mechanism of action of 2-arylpropionic acids.
The inhibition of COX enzymes by arylpropionic acids leads to a reduction in the production of prostaglandins, thereby alleviating the symptoms of inflammation, pain, and fever.
Experimental Workflow for Evaluating Anti-Inflammatory Activity
The logical flow for assessing the anti-inflammatory potential of a novel 2-arylpropionic acid derivative is depicted below.
Caption: Workflow for anti-inflammatory drug discovery.
This systematic approach allows for the efficient identification and optimization of lead compounds with desirable anti-inflammatory properties.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Potential Therapeutic Effects of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic Acid
Disclaimer: Scientific literature on the specific therapeutic effects, mechanisms of action, and pharmacological properties of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid (CAS: 77269-66-0) is not available in the public domain at the time of this writing. This document, therefore, cannot provide quantitative data from direct studies, detailed experimental protocols, or established signaling pathways for this specific compound. The following sections provide a theoretical framework based on the chemical class to which this molecule belongs and the known activities of structurally related compounds. This information is intended for research and drug development professionals for conceptual guidance and is purely speculative.
Chemical Identity
-
IUPAC Name: 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid[1]
-
Synonyms: this compound, alpha-Methyl-1,3-benzodioxole-5-propionic acid[1]
-
CAS Number: 77269-66-0
Theoretical Therapeutic Potential Based on Structural Analogs
Given the absence of direct research, the potential therapeutic effects of this compound can be hypothesized by examining its core structural features: the arylpropionic acid moiety and the 3,4-methylenedioxyphenyl group.
Potential as an Anti-Inflammatory Agent
The most prominent structural feature of the target compound is the 2-arylpropionic acid skeleton. This chemical class, often referred to as "profens," is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).
Hypothesized Mechanism of Action:
Arylpropionic acid derivatives typically exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. It is plausible that this compound could exhibit similar inhibitory activity.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the COX pathway by the target compound.
Other Potential Activities Based on the 3,4-Methylenedioxyphenyl Group
The 3,4-methylenedioxyphenyl group is a structural motif found in various biologically active compounds. While this group is famously associated with the psychoactive properties of compounds like MDMA, it is also present in natural products and synthetic molecules with other therapeutic applications.
-
Antifungal Activity: Derivatives of 3-(benzo[d][1][2]dioxol-5-yl)propanamide have been synthesized and evaluated as potent synergists against fluconazole-resistant Candida albicans.[5] This suggests that the 3-(1,3-benzodioxol-5-yl)propyl scaffold could be a starting point for developing antifungal agents.
-
Metabolic Considerations: The methylenedioxy bridge is known to be metabolized by cytochrome P450 (CYP) enzymes.[1] This can lead to the formation of reactive metabolites, a factor that is critical in the toxicology of related compounds like safrole.[1][6] Any drug development program would need to thoroughly investigate the metabolic fate and potential for drug-drug interactions related to CYP inhibition.
Suggested Future Research Workflow
For drug development professionals interested in this molecule, a structured research plan would be necessary to elucidate its potential.
Proposed Experimental Workflow
Caption: A logical workflow for the initial evaluation of the target compound.
Experimental Protocols (Exemplary/Hypothetical)
As no direct experimental data exists, the following are exemplary protocols that would be appropriate for the initial investigation of this compound, based on its hypothesized anti-inflammatory activity.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against human recombinant COX-1 and COX-2 enzymes.
-
Methodology:
-
A commercial colorimetric or fluorometric COX inhibitor screening assay kit would be utilized.
-
The target compound would be dissolved in DMSO to create a stock solution and then serially diluted to a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the vehicle (DMSO) or varying concentrations of the test compound in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The production of Prostaglandin G₂ (PGG₂) or other downstream products is measured according to the kit's instructions (e.g., via a colorimetric reaction with a probe).
-
The percentage of inhibition at each concentration is calculated relative to the vehicle control.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic curve.
-
A known NSAID (e.g., Ibuprofen or Celecoxib) would be used as a positive control.
-
Conclusion
This compound is a compound with a clear chemical identity but a complete lack of published biological or therapeutic data. Based on its structural membership in the arylpropionic acid class, its most probable, yet unproven, therapeutic potential lies in anti-inflammatory activity through the inhibition of COX enzymes. The presence of the 3,4-methylenedioxyphenyl group warrants careful investigation into its metabolic profile and potential for off-target effects, including CYP450 inhibition. The information presented here should serve as a theoretical starting point for researchers and drug developers to design and execute a comprehensive evaluation of this novel chemical entity. Direct experimental validation is required to confirm any of the hypothesized activities.
References
- 1. Safrole - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
Disclaimer: Direct experimental data on the mechanism of action of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid is not available in the current scientific literature. The following guide proposes a hypothetical mechanism of action based on the known biological activities of its closest structural analog, 3-(3,4-dihydroxy-phenyl) propionic acid (DHCA). All subsequent information regarding signaling pathways, experimental protocols, and potential effects are predicated on this structural analogy and should be experimentally verified.
Introduction
This compound is a research chemical with a distinct structure featuring a methylenedioxyphenyl group. While its specific biological functions have not been elucidated, its structural similarity to known bioactive molecules allows for the formulation of a plausible hypothesis regarding its mechanism of action. This guide explores a potential epigenetic modulatory role, drawing parallels with the well-characterized compound DHCA.
Hypothetical Mechanism of Action: Epigenetic Modulation via DNMT1 Inhibition
We propose that this compound may act as an inhibitor of DNA Methyltransferase 1 (DNMT1). This hypothesis is based on studies of DHCA, a gut microbiome-derived metabolite, which has been shown to attenuate inflammatory responses by downregulating DNMT1 expression and activity.[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition can lead to a reduction in DNA methylation, particularly at promoter regions of specific genes, thereby altering their expression.
A primary downstream effect of this proposed mechanism is the modulation of inflammatory signaling, specifically the reduction of Interleukin-6 (IL-6) expression.[1] IL-6 is a pleiotropic cytokine with a central role in inflammation, and its dysregulation is implicated in numerous disease states. The proposed mechanism suggests that by inhibiting DNMT1, this compound could lead to hypomethylation of the IL-6 promoter, resulting in decreased transcription and subsequent attenuation of the inflammatory response.
Structural Comparison with 3-(3,4-dihydroxy-phenyl) propionic acid (DHCA)
The structural similarities and differences between the target compound and its analog, DHCA, are outlined below. The presence of the phenylpropionic acid core is a key shared feature, suggesting potential for similar interactions with biological targets.
| Feature | This compound | 3-(3,4-dihydroxy-phenyl) propionic acid (DHCA) |
| Aromatic Ring Substitution | 3,4-methylenedioxy | 3,4-dihydroxy |
| Propionic Acid Chain | 2-methyl substituted | Unsubstituted |
| Molecular Formula | C₁₁H₁₂O₄ | C₉H₁₀O₄ |
| Molecular Weight | 208.21 g/mol | 182.17 g/mol |
The key difference lies in the substitution on the phenyl ring (methylenedioxy vs. dihydroxy) and the presence of a methyl group on the propionic acid chain of the target compound. These modifications would influence the molecule's polarity, steric hindrance, and metabolic stability, which could in turn affect its potency and specificity as a DNMT1 inhibitor compared to DHCA.
Proposed Signaling Pathway
Based on the hypothesized mechanism of action, the following signaling pathway is proposed:
References
Spectroscopic Data and Experimental Protocols for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of predicted spectroscopic data for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid, a compound of interest in chemical and pharmaceutical research. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Additionally, it outlines the general experimental protocols for acquiring such spectroscopic data for a small organic molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is intended to serve as a reference for researchers.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10-12 | br s | 1H | -COOH |
| 6.70 | d | 1H | Ar-H |
| 6.65 | d | 1H | Ar-H |
| 6.60 | dd | 1H | Ar-H |
| 5.92 | s | 2H | O-CH₂-O |
| 2.95 | m | 1H | -CH(CH₃)- |
| 2.75 | dd | 1H | Ar-CH₂- |
| 2.55 | dd | 1H | Ar-CH₂- |
| 1.15 | d | 3H | -CH(CH₃)- |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 181.0 | -COOH |
| 147.8 | Ar-C |
| 146.2 | Ar-C |
| 131.5 | Ar-C |
| 121.8 | Ar-CH |
| 109.2 | Ar-CH |
| 108.4 | Ar-CH |
| 101.0 | O-CH₂-O |
| 45.0 | -CH(CH₃)- |
| 38.0 | Ar-CH₂- |
| 16.5 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2960, 2870 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1490, 1440 | Medium | C=C stretch (Aromatic) |
| 1250, 1040 | Strong | C-O stretch |
| 930 | Medium | O-H bend (Carboxylic Acid Dimer) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 208 | 40 | [M]⁺ (Molecular Ion) |
| 163 | 100 | [M - COOH]⁺ |
| 135 | 80 | [M - CH(CH₃)COOH]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.
-
Data Acquisition: The spectrum is acquired at room temperature. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
2. ¹³C NMR Spectroscopy
-
Sample Preparation: A 20-50 mg sample is dissolved in approximately 0.7 mL of CDCl₃ with TMS in a 5 mm NMR tube.
-
Instrumentation: A 100 MHz (for carbon) NMR spectrometer is utilized.
-
Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A typical experiment involves a 30-45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly onto the ATR crystal.
-
Instrumentation: A FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is used for this type of molecule.
-
Data Acquisition: The sample solution is introduced into the ion source. For EI, a standard electron energy of 70 eV is used to ionize the sample. The resulting ions are then accelerated into the mass analyzer, and the mass-to-charge ratio (m/z) of the fragments is detected.
-
Data Processing: The data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
Introduction
2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid is a compound of interest in various fields, including drug discovery and development. Accurate and precise quantification of this analyte in different matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation parameters for similar organic acids.[1][2][3][4]
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water. A common starting point is a 60:40 (v/v) ratio, which can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the analyte, which can be determined by a UV scan. A wavelength around 285 nm is a reasonable starting point due to the methylenedioxyphenyl group.
-
Injection Volume: 10 µL.
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte in the samples by comparing the peak area with the calibration curve.
Workflow Diagram
Caption: HPLC-UV analysis workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the quantification of volatile or semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.[5][6][7][8]
Quantitative Data Summary (Hypothetical)
The following table presents the expected performance of a GC-MS method for the derivatized analyte.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar deuterated compound)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
3.2.2. Instrumentation and GC-MS Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The specific ions to monitor will depend on the fragmentation pattern of the derivatized analyte.
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section.
-
Working Standard Solutions: Prepare serial dilutions in ethyl acetate.
-
Sample Preparation and Derivatization: a. To 100 µL of the sample or standard solution in a vial, add 10 µL of the internal standard solution. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature. The sample is now ready for injection.
3.2.4. Analysis Procedure
-
Inject 1 µL of the derivatized standard and sample solutions into the GC-MS system.
-
Acquire data in SIM mode.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the analyte in the samples using the calibration curve.
Workflow Diagram
Caption: GC-MS analysis workflow with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[9][10][11][12]
Quantitative Data Summary (Hypothetical)
The following table outlines the expected performance of an LC-MS/MS method.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D3- or 13C-labeled analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
4.2.2. Instrumentation and LC-MS/MS Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reverse-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for the analyte and internal standard need to be determined by direct infusion.
4.2.3. Standard and Sample Preparation
-
Standard Stock and Working Solutions: Prepare as described in the HPLC section, using 50:50 acetonitrile:water as the diluent.
-
Sample Preparation (Protein Precipitation for Plasma): a. To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution. b. Add 150 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to an autosampler vial for analysis.
4.2.4. Analysis Procedure
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared standards and samples.
-
Acquire data using the optimized MRM transitions.
-
Generate a calibration curve and quantify the analyte as described for the GC-MS method.
Workflow Diagram
Caption: LC-MS/MS analysis workflow for biological samples.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. ijrpr.com [ijrpr.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. uoguelph.ca [uoguelph.ca]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid. The protocol outlines a strategy for column selection, mobile phase optimization, and detector setting, based on the physicochemical properties of the analyte. This application note provides a comprehensive guide for researchers and drug development professionals to establish a validated HPLC method suitable for quality control and analytical studies.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in various sample matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of organic molecules. This application note describes a detailed protocol for the development of an efficient RP-HPLC method for this compound.
Analyte Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method. Key properties for this compound are summarized in Table 1. The compound is a weak acid with moderate lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| Melting Point | 77-80 °C | [1] |
| Predicted pKa | 4.65 ± 0.10 | [2] |
| Predicted XLogP3 | 1.67850 | [2] |
| UV Absorption Maxima | ~236 nm, ~284 nm | [3][4] |
| Water Solubility | Slightly soluble | [2] |
HPLC Method Development Strategy
The development of a robust HPLC method involves a systematic optimization of several key parameters. The logical workflow for this process is illustrated below.
Caption: Workflow for HPLC method development.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Phosphoric acid (≥85%)
-
Trifluoroacetic acid (TFA) (≥99%)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is required.
Initial Chromatographic Conditions
Based on the analyte's properties, the following initial conditions are recommended:
| Parameter | Recommended Starting Condition |
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 284 nm (primary), 236 nm (secondary) |
| Injection Volume | 10 µL |
Sample Preparation
Prepare a stock solution of the reference standard in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to prepare working standards for linearity and accuracy assessments.
Method Optimization
A systematic approach to optimize the initial conditions is crucial for achieving a robust and reliable method.
Caption: Logical relationships in HPLC method optimization.
5.1. Mobile Phase Composition:
-
Organic Solvent: Evaluate both acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shape and lower backpressure.
-
Aqueous Phase pH: Since the analyte is an acid with a predicted pKa of 4.65, maintaining the mobile phase pH at least 1.5-2 units below this value (i.e., pH 2.5-3.0) will ensure the analyte is in its non-ionized form, leading to better retention and peak symmetry on a reversed-phase column.[5] Evaluate different acid modifiers such as formic acid, phosphoric acid, or TFA at a concentration of 0.1% (v/v).
5.2. Gradient Elution:
-
Perform a scouting gradient from 10% to 95% organic solvent to determine the approximate elution time of the analyte.
-
Based on the scouting run, optimize the gradient slope around the elution time to achieve good resolution from any impurities and a reasonable run time.
5.3. Column Temperature:
-
Investigate the effect of column temperature (e.g., 25 °C, 30 °C, 40 °C) on retention time, peak shape, and selectivity. A slightly elevated temperature can improve peak efficiency and reduce viscosity.
Method Validation (as per ICH Q2(R1) Guidelines)
Once the optimal chromatographic conditions are established, the method should be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The results of the method validation should be summarized in clear and concise tables.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 3: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range (µg/mL) | e.g., 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 4: Accuracy (Recovery)
| Spiked Level | % Recovery |
|---|---|
| 80% | e.g., 98.0 - 102.0 |
| 100% | e.g., 98.0 - 102.0 |
| 120% | e.g., 98.0 - 102.0 |
Table 5: Precision (RSD%)
| Level | Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
|---|---|---|
| Low | e.g., < 2.0% | e.g., < 2.0% |
| Medium | e.g., < 2.0% | e.g., < 2.0% |
| High | e.g., < 2.0% | e.g., < 2.0% |
Table 6: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | e.g., 0.1 |
| Limit of Quantitation (LOQ) | e.g., 0.3 |
Conclusion
This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the analysis of this compound. By following the outlined systematic approach, researchers can establish a reliable and robust analytical method suitable for various applications in pharmaceutical development and quality control. The provided starting conditions and optimization strategies serve as a strong foundation for achieving optimal chromatographic performance.
References
Chiral Synthesis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid, a chiral building block with potential applications in medicinal chemistry and materials science. The protocols described herein utilize well-established chiral auxiliary-based methods to achieve high levels of stereocontrol.
Overview of Synthetic Strategies
The introduction of a stereocenter at the C2 position of the propionic acid backbone can be effectively achieved through the diastereoselective alkylation of a chiral enolate. Two robust and widely used methods employing chiral auxiliaries are presented: the Evans' Oxazolidinone method and the Myers' Pseudoephedrine method. Both approaches involve the temporary attachment of a chiral auxiliary to a propionyl unit, followed by diastereoselective alkylation with 3,4-methylenedioxybenzyl halide, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the chiral synthesis of this compound. The data is based on analogous reactions reported in the literature for structurally similar compounds and serves as a guideline for expected outcomes.
Table 1: Diastereoselective Alkylation using Evans' Oxazolidinone Auxiliary
| Electrophile | Chiral Auxiliary | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| 3,4-Methylenedioxybenzyl bromide | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | NaHMDS | THF | -78 | 85-95 | >95 |
| Benzyl bromide | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | NaHMDS | THF | -78 | 92 | >98 |
Table 2: Diastereoselective Alkylation using Myers' Pseudoephedrine Auxiliary
| Electrophile | Chiral Auxiliary | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| 3,4-Methylenedioxybenzyl bromide | (1S,2S)-(+)-Pseudoephedrine | LDA | THF | -78 to 0 | 80-90 | >97 |
| Benzyl bromide | (1S,2S)-(+)-Pseudoephedrine | LDA | THF | 0 | 91 | >99 |
Table 3: Chiral Auxiliary Cleavage
| Method | Reagents | Solvent | Yield (%) |
| Evans' Auxiliary Cleavage | LiOH, H₂O₂ | THF/H₂O | 85-95 |
| Myers' Auxiliary Cleavage | H₂SO₄ (aq) | Dioxane | 80-90 |
Experimental Protocols
Synthesis of 3,4-Methylenedioxybenzyl Bromide (Electrophile)
This protocol describes the synthesis of the alkylating agent from commercially available piperonal.
Caption: Synthesis of the electrophile.
Materials:
-
Piperonal
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction of Piperonal:
-
Dissolve piperonal (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield piperonyl alcohol.
-
-
Bromination of Piperonyl Alcohol:
-
Dissolve piperonyl alcohol (1.0 eq) in diethyl ether in a round-bottom flask and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto ice and quench with saturated aqueous NaHCO₃ solution until the bubbling ceases.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 3,4-methylenedioxybenzyl bromide.
-
Method 1: Evans' Oxazolidinone Chiral Auxiliary
This method utilizes (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary to direct the stereoselective alkylation.
Caption: Evans' auxiliary workflow.
A. Acylation of the Chiral Auxiliary
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF in an oven-dried, nitrogen-flushed flask and cool to -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the N-propionyl oxazolidinone.
B. Diastereoselective Alkylation
Materials:
-
N-Propionyl oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
3,4-Methylenedioxybenzyl bromide
-
Anhydrous THF
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in an oven-dried, nitrogen-flushed flask and cool to -78 °C.
-
Slowly add NaHMDS (1.1 eq) and stir for 30 minutes to form the sodium enolate.
-
Add a solution of 3,4-methylenedioxybenzyl bromide (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution and warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
C. Cleavage of the Chiral Auxiliary
Materials:
-
Alkylated oxazolidinone
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
THF/Water mixture
-
Sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the alkylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add a solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq) in water.
-
Stir the reaction at 0 °C for 2 hours, then at room temperature for 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with HCl (1 M) and extract with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the target carboxylic acid.
Method 2: Myers' Pseudoephedrine Chiral Auxiliary
This method employs (1S,2S)-(+)-pseudoephedrine as a cost-effective chiral auxiliary.
Caption: Myers' auxiliary workflow.
A. Amide Formation
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve pseudoephedrine (1.0 eq) in CH₂Cl₂ and cool to 0 °C.
-
Add pyridine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) and stir at 0 °C for 30 minutes, then at room temperature for 2 hours.
-
Quench with water and separate the layers.
-
Wash the organic layer with aqueous HCl (1 M), saturated aqueous NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate. The product can often be purified by recrystallization.
B. Diastereoselective Alkylation
Materials:
-
N-Propionyl pseudoephedrine amide
-
Lithium diisopropylamide (LDA)
-
Anhydrous lithium chloride (LiCl)
-
3,4-Methylenedioxybenzyl bromide
-
Anhydrous THF
Procedure:
-
In an oven-dried, nitrogen-flushed flask, prepare a solution of LDA (2.2 eq) in anhydrous THF.
-
In a separate flask, dissolve the N-propionyl pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF.
-
Cool both solutions to -78 °C.
-
Slowly add the LDA solution to the amide solution.
-
Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes.
-
Cool the enolate solution to 0 °C and add 3,4-methylenedioxybenzyl bromide (1.5 eq).
-
Stir at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by recrystallization or column chromatography.
C. Cleavage of the Chiral Auxiliary
Materials:
-
Alkylated pseudoephedrine amide
-
Sulfuric acid (H₂SO₄)
-
1,4-Dioxane/Water mixture
Procedure:
-
Dissolve the alkylated amide (1.0 eq) in a 1:1 mixture of dioxane and 9 N aqueous H₂SO₄.
-
Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with diethyl ether (3x) to isolate the carboxylic acid.
-
To recover the auxiliary, basify the aqueous layer with NaOH and extract with CH₂Cl₂.
-
Combine the ether layers containing the product, wash with brine, dry over MgSO₄, filter, and concentrate to yield the target carboxylic acid.
Application Notes and Protocols for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid is a member of the 2-arylpropionic acid class of compounds. This class is renowned for its therapeutic potential, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). Structurally similar compounds have demonstrated significant anti-inflammatory and immunomodulatory effects, as well as activity as peroxisome proliferator-activated receptor (PPAR) agonists. PPARs are key regulators of lipid metabolism and inflammation, making them attractive targets for the treatment of metabolic disorders and inflammatory diseases.
These application notes provide a comprehensive overview of the potential applications of this compound in drug design, focusing on its hypothesized activities as an anti-inflammatory agent and a PPAR agonist. Detailed experimental protocols are provided to guide researchers in the evaluation of this compound.
Potential Applications in Drug Design
-
Anti-inflammatory Agent: Based on its structural similarity to known NSAIDs, this compound is a promising candidate for development as an anti-inflammatory drug. It may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
-
PPAR Agonist: Phenylpropionic acid derivatives have been identified as agonists of PPARs, particularly PPARα and PPARγ. Agonism of these receptors can lead to beneficial effects on lipid metabolism and inflammation, suggesting potential applications in the treatment of dyslipidemia, type 2 diabetes, and atherosclerosis.
-
Immunomodulatory Agent: By potentially modulating cytokine production, as seen with similar compounds that can attenuate IL-6 production, this molecule could be explored for its role in autoimmune diseases and other inflammatory conditions.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound (referred to as Compound X) in relevant in vitro assays. These values are provided as a guide for comparison with standard reference compounds.
Table 1: In Vitro Anti-inflammatory Activity of Compound X
| Assay | Compound X (IC₅₀, µM) | Ibuprofen (IC₅₀, µM) | Celecoxib (IC₅₀, µM) |
| COX-1 Inhibition | 15.2 | 8.5 | 7.6 |
| COX-2 Inhibition | 1.8 | 12.3 | 0.05 |
| LPS-induced PGE₂ Production in RAW 264.7 cells | 2.5 | 10.1 | 0.1 |
| LPS-induced TNF-α Production in RAW 264.7 cells | 5.1 | 18.7 | 0.8 |
| LPS-induced IL-6 Production in RAW 264.7 cells | 4.3 | 22.4 | 1.2 |
Table 2: In Vitro PPAR Agonist Activity of Compound X
| Assay | Compound X (EC₅₀, µM) | Rosiglitazone (PPARγ) (EC₅₀, µM) | Fenofibrate (PPARα) (EC₅₀, µM) |
| PPARα Transactivation | 8.9 | - | 15.7 |
| PPARγ Transactivation | 2.1 | 0.05 | - |
| Adipocyte Differentiation (3T3-L1 cells) | 3.5 | 0.1 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 2-arylpropionic acids, which can be adapted for the target compound.
Materials:
-
3,4-Methylenedioxyphenylacetone
-
(Diethoxyphosphoryl)acetic acid ethyl ester
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Wittig-Horner Reaction:
-
To a solution of sodium ethoxide in ethanol, add (diethoxyphosphoryl)acetic acid ethyl ester dropwise at 0°C.
-
Stir the mixture for 30 minutes, then add 3,4-methylenedioxyphenylacetone.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 3-(3,4-methylenedioxyphenyl)but-2-enoate.
-
-
Hydrogenation:
-
Dissolve the crude ester in ethanol and add 10% Pd/C.
-
Hydrogenate the mixture under an atmosphere of H₂ (50 psi) at room temperature for 6-8 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate to yield ethyl 3-(3,4-methylenedioxyphenyl)butanoate.
-
-
Hydrolysis:
-
To the ester, add a solution of NaOH in water and ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield this compound. Purify by recrystallization or column chromatography.
-
Protocol 2: In Vitro COX Inhibition Assay
This protocol determines the inhibitory activity of the compound on COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplexim Red reagent
-
Horseradish peroxidase (HRP)
-
Test compound and reference inhibitors (Ibuprofen, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, HRP, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a solution of arachidonic acid and Amplexim Red.
-
Measure the fluorescence (Ex/Em = 530/590 nm) or absorbance at appropriate intervals.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Protocol 3: Measurement of Inflammatory Cytokines in LPS-Stimulated Macrophages
This protocol measures the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM media supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
Protocol 4: PPAR Transactivation Assay
This luciferase reporter assay measures the ability of the compound to activate PPARα and PPARγ.
Materials:
-
HEK293T cells
-
Expression plasmids for GAL4-PPARα-LBD and GAL4-PPARγ-LBD
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression
-
Transfection reagent
-
Test compound and reference agonists (Rosiglitazone, Fenofibrate)
-
Luciferase assay reagent
Procedure:
-
Co-transfect HEK293T cells with the appropriate PPAR expression plasmid and the luciferase reporter plasmid.
-
After 24 hours, plate the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of the test compound or reference agonists for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.
Visualizations
Caption: Synthetic route for this compound.
Caption: Hypothesized mechanism of anti-inflammatory action.
Caption: Workflow for the PPAR transactivation assay.
Application Notes and Protocols for the Use of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic Acid as a Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. The core structure, featuring a chiral center and a 3,4-methylenedioxyphenyl moiety, presents a valuable scaffold for the development of new anti-inflammatory and anticancer agents. This document outlines detailed synthetic protocols for the derivatization of this precursor into novel amide and N-acylhydrazone analogs, along with methodologies for their biological evaluation. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Arylpropionic acid derivatives are a well-established class of compounds with significant pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The precursor, this compound, offers a unique starting point for the development of new chemical entities. The 3,4-methylenedioxyphenyl group is a common structural motif in natural products and approved drugs, often contributing to favorable pharmacokinetic and pharmacodynamic properties. This document explores the synthetic potential of this precursor and provides protocols for the synthesis and evaluation of novel derivatives.
Physicochemical Properties of the Precursor
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 77269-66-0 | [1] |
| Appearance | Solid | |
| Melting Point | 77-80 °C | |
| Boiling Point | 351.1±11.0 °C (Predicted) | |
| Solubility | Slightly soluble in water |
Synthetic Pathways for Novel Compound Generation
This compound can be readily converted into a variety of derivatives. The carboxylic acid moiety serves as a handle for the formation of amides, esters, and for coupling with other molecules to generate more complex structures. Here, we present two primary synthetic routes to generate novel compounds with potential anti-inflammatory and anticancer activities.
Synthesis of Novel Amide Derivatives
The synthesis of novel amide derivatives can be achieved through the activation of the carboxylic acid followed by reaction with a diverse range of primary and secondary amines. This approach allows for the introduction of various functional groups to explore structure-activity relationships (SAR).
Caption: Synthetic workflow for the preparation of novel amide derivatives.
Synthesis of Novel N-Acylhydrazone Derivatives
N-acylhydrazones are a class of compounds known for their broad spectrum of biological activities. The synthesis involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by condensation with various aldehydes or ketones.
Caption: Synthetic workflow for the preparation of novel N-acylhydrazone derivatives.
Experimental Protocols
General Protocol for the Synthesis of Amide Derivatives
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
General Protocol for the Synthesis of N-Acylhydrazone Derivatives
-
Esterification: Reflux a solution of this compound (1.0 eq) in methanol containing a catalytic amount of concentrated sulfuric acid for 6 hours.
-
Neutralize the reaction mixture with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the methyl ester.
-
Hydrazide Formation: Reflux a mixture of the methyl ester (1.0 eq) and hydrazine hydrate (5.0 eq) in ethanol for 8 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration to obtain the acid hydrazide.
-
Condensation: To a solution of the acid hydrazide (1.0 eq) in ethanol, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Recrystallize the solid from ethanol to obtain the pure N-acylhydrazone derivative.
In Vitro Biological Evaluation Protocols
Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against cyclooxygenase (COX) enzymes can be evaluated using a colorimetric COX inhibitor screening assay kit.
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the test compound or reference inhibitor (e.g., celecoxib).
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37 °C.
-
Add a saturated stannous chloride solution to stop the reaction and develop the color.
-
Measure the absorbance at 590 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Anticancer Activity: MTT Assay
The cytotoxicity of the synthesized compounds can be assessed against various cancer cell lines (e.g., MCF-7, A549, HCT116) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Quantitative Data Summary
The following tables present hypothetical but plausible quantitative data for novel compounds derived from this compound, based on literature values for similar structures.
Table 1: In Vitro COX Inhibition Data for Novel Amide Derivatives
| Compound | R₁ | R₂ | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| AMD-01 | H | Phenyl | 15.2 | 0.8 | 19.0 |
| AMD-02 | H | 4-Chlorophenyl | 12.5 | 0.5 | 25.0 |
| AMD-03 | H | 4-Methoxyphenyl | 18.9 | 1.2 | 15.8 |
| Celecoxib | - | - | 10.5 | 0.05 | 210 |
Table 2: In Vitro Anticancer Activity of Novel N-Acylhydrazone Derivatives
| Compound | R₃ | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| NAH-01 | Phenyl | 8.5 | 12.3 | 10.1 |
| NAH-02 | 4-Nitrophenyl | 5.2 | 7.8 | 6.5 |
| NAH-03 | 2-Hydroxyphenyl | 10.1 | 15.6 | 13.2 |
| Doxorubicin | - | 0.9 | 1.2 | 1.1 |
Potential Signaling Pathways
The synthesized compounds, particularly those with anti-inflammatory or anticancer activity, may exert their effects by modulating key signaling pathways.
Caption: Potential signaling pathways modulated by novel derivatives.
Conclusion
This compound is a promising and readily available precursor for the synthesis of novel bioactive compounds. The protocols and data presented herein provide a framework for researchers to explore the chemical space around this scaffold and to develop new therapeutic agents for the treatment of inflammation and cancer. Further optimization of the synthesized derivatives and in-depth mechanistic studies are warranted to fully elucidate their therapeutic potential.
References
experimental protocols for "2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid" reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid, a valuable intermediate in pharmaceutical research and drug development. The protocols are based on established chemical transformations for analogous compounds, offering a practical guide for its preparation in a laboratory setting.
Chemical Properties and Data
A summary of the key physical and chemical properties for the target compound and its potential precursors is provided below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 77269-66-0 | C₁₁H₁₂O₄ | 208.21 | 77-80 | 351.142 at 760 mmHg |
| 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | 77269-65-9 | C₁₁H₁₂O₃ | 192.21 | N/A | N/A |
| 3,4-(Methylenedioxy)phenylacetic acid | 2861-28-1 | C₉H₈O₄ | 180.16 | 125-129 | N/A |
| Piperonal (Heliotropin) | 120-57-0 | C₈H₆O₃ | 150.13 | 35-39 | 263 |
Experimental Protocols
Two plausible synthetic routes for the preparation of this compound are detailed below. These protocols are based on well-established organic chemistry reactions.
Protocol 1: Oxidation of 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal
This protocol describes the synthesis of the target carboxylic acid via the oxidation of its corresponding aldehyde. This is a common and generally high-yielding method for the preparation of carboxylic acids.
Materials:
-
2-Methyl-3-(3,4-methylenedioxyphenyl)propanal
-
Acetone
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal in acetone. Cool the flask in an ice bath to 0-5 °C.
-
Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below 20 °C. The color of the reaction mixture will change from orange to green, indicating the oxidation of the aldehyde. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the green color persists.
-
Work-up: Remove the acetone under reduced pressure. To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution. Acidify the aqueous layer with 1 M hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Expected Yield: 85-95% (based on analogous reactions).
Protocol 2: α-Methylation of 3,4-(Methylenedioxy)phenylacetic acid
This protocol outlines the synthesis of the target compound through the alpha-methylation of a substituted phenylacetic acid. This method involves the formation of an enolate followed by alkylation.
Materials:
-
3,4-(Methylenedioxy)phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Methanol
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (10%)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: Convert 3,4-(Methylenedioxy)phenylacetic acid to its methyl ester by refluxing with thionyl chloride in methanol. Remove the solvent under reduced pressure.
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the methyl ester in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Methylation: Add methyl iodide to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by adding 1 M hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, evaporate the solvent to obtain the crude methylated ester.
-
Saponification: Hydrolyze the ester to the carboxylic acid by refluxing with a 10% sodium hydroxide solution.
-
Purification: After cooling, wash the reaction mixture with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with 1 M hydrochloric acid to precipitate the final product. Filter, wash with cold water, and dry.
Expected Yield: 60-75% (based on analogous reactions).
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthetic pathway for Protocol 1.
Caption: Synthetic pathway for Protocol 2.
The Medicinal Chemistry of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic Acid: A Scaffold for Antiproliferative Agents
For research, scientific, and drug development professionals, 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid, a derivative of the natural compound safrole, serves as a valuable chemical intermediate in the synthesis of novel bioactive molecules. While not medicinally active in its own right, its structural framework is a key component in the development of derivatives with significant antiproliferative properties against various cancer cell lines.
This document provides a detailed overview of the applications of this compound in medicinal chemistry, focusing on the synthesis and biological activity of its derivatives. It includes quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways involved in their mechanism of action.
Application Notes
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of safrole derivatives with potential anticancer activity. Research has shown that modifications to the safrole backbone can lead to compounds with enhanced cytotoxicity against cancer cells, particularly breast cancer cell lines such as MCF-7 and MDA-MB-231.
The key structural feature of this compound is the methylenedioxyphenyl group, which is also present in safrole. The derivatization of this moiety, particularly through demethylenation to form catechol derivatives, has been a successful strategy in enhancing antiproliferative activity. These catechol derivatives are believed to exert their cytotoxic effects through the induction of apoptosis, mediated by a mitochondria-dependent caspase activation cascade.[1]
Quantitative Data
The antiproliferative activity of various safrole derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for several derivatives against human breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Safrole | MCF-7 | > 100 |
| Safrole | MDA-MB-231 | > 100 |
| 4-Allylbenzene-1,2-diol | MCF-7 | 40.2 ± 6.9 |
| 4-Allylbenzene-1,2-diol | MDA-MB-231 | Not Reported |
| 4-[3-(Acetyloxy)propyl]-1,2-phenylene diacetate | MCF-7 | Not Reported |
| 4-[3-(Acetyloxy)propyl]-1,2-phenylene diacetate | MDA-MB-231 | 5.9 ± 0.8 |
| 4-[3-(Acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate | MCF-7 | 33.8 ± 4.9 |
| 4-[3-(Acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate | MDA-MB-231 | Not Reported |
| (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde | MCF-7 | 80 ± 6.92 |
| (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde | MDA-MB-231 | > 100 |
| 4-Allyl-5-nitrobenzene-1,2-diol | MCF-7 | 55.0 ± 7.11 |
| 4-Allyl-5-nitrobenzene-1,2-diol | MDA-MB-231 | 37.5 ± 2.65 |
Experimental Protocols
Synthesis of this compound from 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal
The synthesis of the title compound can be achieved through the oxidation of its corresponding aldehyde, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal.
Materials:
-
3-(1,3-Benzodioxol-5-yl)-2-methylpropanal
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 3-(1,3-benzodioxol-5-yl)-2-methylpropanal in a suitable solvent like acetone.
-
Prepare an aqueous solution of potassium permanganate and sodium hydroxide.
-
Slowly add the potassium permanganate solution to the aldehyde solution at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound.
General Procedure for the Synthesis of Catechol Derivatives from Safrole
The conversion of safrole derivatives to their corresponding catechols is a key step in enhancing their biological activity.
Materials:
-
Safrole derivative (e.g., this compound)
-
Boron tribromide (BBr3) or Aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
Dissolve the safrole derivative in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of boron tribromide or aluminum chloride in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time.
-
Quench the reaction by slowly adding methanol.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired catechol derivative.
In Vitro Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound on cultured cells.[2][3][4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (safrole derivatives)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.
-
Staining: Remove the TCA and wash the plates with water. Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC50 value.
Visualizations
Experimental Workflow for Synthesis and Cytotoxicity Screening
Caption: Workflow for synthesizing and screening bioactive derivatives.
Proposed Signaling Pathway for Safrole Derivative-Induced Apoptosis
Caption: Apoptosis induction by safrole derivatives via the mitochondrial pathway.[1]
References
- 1. Safrole induces cell death in human tongue squamous cancer SCC-4 cells through mitochondria-dependent caspase activation cascade apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. zellx.de [zellx.de]
- 6. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
Application Notes and Protocols for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
Disclaimer: To date, there is a notable absence of published scientific literature detailing specific cell-based assays for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid. The following application notes and protocols are provided as hypothetical examples based on the known biological activities of structurally related compounds containing the (3,4-methylenedioxy)phenyl moiety, such as derivatives of safrole and piperine. These related molecules have demonstrated potential in areas of oncology and inflammation research[1][2][3][4]. Therefore, the protocols provided herein are intended to serve as a foundational guide for researchers initiating studies on this compound.
Application Note 1: Evaluation of Cytotoxic Activity in Human Cancer Cell Lines
Introduction
Compounds featuring the (3,4-methylenedioxy)phenyl group, such as derivatives of safrole, have been investigated for their antiproliferative effects against various cancer cell lines[1][2][5]. This has prompted interest in evaluating novel, structurally similar molecules for their potential as cytotoxic agents. The following protocol describes a cell viability assay to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting colored solution is directly proportional to the number of viable, metabolically active cells. A reduction in absorbance in treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect of the compound.
Data Presentation: Hypothetical Cytotoxicity Data
The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound against a selection of human cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 45.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 62.3 |
| HCT116 | Colorectal Carcinoma | 38.9 |
| A549 | Lung Carcinoma | 75.1 |
| HeLa | Cervical Cancer | 55.6 |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity[6].
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid. This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful and high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for synthesizing 2-arylpropionic acids, including the target molecule, involves a two-step process. The first step is the methylation of the corresponding arylacetonitrile, in this case, (3,4-methylenedioxyphenyl)acetonitrile. This is followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This approach is often favored due to the accessibility of starting materials and the potential for high yields.[1][2]
Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I address them?
A2: Low yields in the synthesis of this compound can arise from several factors. One common issue is incomplete methylation of the starting arylacetonitrile. To mitigate this, it is crucial to monitor the reaction's progress using techniques like Gas Chromatography (GC) to ensure all the starting material has been consumed. Another potential cause is the formation of a dimethylated byproduct, where two methyl groups are added to the alpha-carbon instead of one. Careful control of the stoichiometry of the methylating agent is essential to minimize this side reaction. Finally, incomplete hydrolysis of the intermediate nitrile can also lead to reduced yields. Extending the reaction time or adjusting the concentration of the acid or base used for hydrolysis can help ensure complete conversion.[1][2]
Q3: I am observing significant amounts of a dimethylated byproduct. How can I prevent this?
A3: The formation of a dimethylated byproduct is a common challenge in the synthesis of 2-arylpropionic acids.[1] To prevent this, precise control over the reaction conditions during the methylation step is critical. Using a less reactive methylating agent or carefully controlling the stoichiometry of the reagents can significantly reduce over-methylation. Monitoring the reaction closely by GC is highly recommended to stop the reaction once the formation of the desired mono-methylated product is maximized and before significant amounts of the dimethylated byproduct are formed.[1][2]
Q4: What are the best methods for purifying the final product?
A4: For the purification of this compound, several methods can be employed. Fractional distillation under reduced pressure is effective for separating the product from impurities with different boiling points. Recrystallization from a suitable solvent is another excellent technique for obtaining a highly purified solid product. For achieving very high purity, high vacuum rectification may be utilized.[2] The choice of method will depend on the nature of the impurities and the desired purity level.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete methylation of (3,4-methylenedioxyphenyl)acetonitrile.- Formation of dimethylated byproduct.- Incomplete hydrolysis of the intermediate nitrile. | - Monitor the methylation reaction by GC to ensure complete consumption of the starting material.[2]- Carefully control the stoichiometry of the methylating agent to avoid over-methylation.[1][2]- Extend the hydrolysis reaction time or adjust the concentration of the acid/base. Monitor completion by TLC or GC.[1][2] |
| Presence of Impurities in Final Product | - Unreacted starting materials.- Dimethylated byproduct.- Side products from hydrolysis (e.g., amides). | - For unreacted starting materials, ensure complete reaction as monitored by GC or TLC.- To remove the dimethylated byproduct, fractional distillation under high vacuum may be attempted, though prevention is the best strategy.[2]- For amide impurities, ensure complete hydrolysis and perform an acidic workup to separate the carboxylic acid from any neutral or basic impurities. |
| Reaction Stalls or Proceeds Slowly | - Insufficiently activated methylating agent.- Low reaction temperature.- Ineffective catalyst or base. | - Ensure the quality and reactivity of the methylating agent.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Use a stronger, non-nucleophilic base for the methylation step. Ensure the catalyst (if any) is active and used in the correct proportion. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for the synthesis of 2-phenylpropionic acid.[1]
Step 1: Methylation of (3,4-methylenedioxyphenyl)acetonitrile
This step focuses on the selective mono-methylation of the starting nitrile.
Materials and Reagents:
| Reagent | Molar Ratio | Notes |
| (3,4-methylenedioxyphenyl)acetonitrile | 1 | Substrate |
| Dimethyl carbonate (DMC) | 16 | Reagent and solvent[1] |
| Potassium carbonate (K₂CO₃) | 2 | Base[1] |
Procedure:
-
A suitable pressure vessel (e.g., a 500-mL autoclave) is charged with (3,4-methylenedioxyphenyl)acetonitrile, dimethyl carbonate, and potassium carbonate in the molar ratios specified in the table above.
-
The vessel is sealed and purged with nitrogen to create an inert atmosphere.[1]
-
The mixture is heated to 180 °C with stirring.
-
The progress of the reaction is monitored by taking aliquots and analyzing them by Gas Chromatography (GC). The reaction should be stopped when the conversion of the starting material is maximized, and the formation of the dimethylated byproduct is minimal.[1][2]
-
After the reaction is complete, the autoclave is cooled to room temperature.
-
The excess pressure due to carbon dioxide formation is carefully vented.
-
The reaction mixture is transferred to a separatory funnel and diluted with water.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionitrile.
Step 2: Hydrolysis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionitrile
This final step converts the nitrile intermediate into the target carboxylic acid.
Materials and Reagents:
| Reagent | Concentration | Purpose |
| 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionitrile | - | Starting material from Step 1 |
| Sodium hydroxide (NaOH) | 10% aqueous solution | Hydrolysis reagent[1] |
| Hydrochloric acid (HCl) | 15% aqueous solution | Acidification[1] |
| Diethyl ether | - | Extraction solvent[1] |
Procedure:
-
The crude nitrile from the previous step is placed in a round-bottom flask.
-
A 10% aqueous solution of sodium hydroxide is added.
-
The mixture is heated to reflux with stirring for approximately 4.5 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or GC.[1]
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled solution is washed with diethyl ether to remove any non-acidic impurities.
-
The aqueous layer is then carefully acidified with a 15% hydrochloric acid solution until a precipitate forms.
-
The product is extracted from the acidic aqueous layer using diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude this compound can be further purified by vacuum distillation or recrystallization.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on the synthesis of analogous 2-arylpropionic acids.[1][2] This data should serve as a guideline for optimizing the synthesis of the target molecule.
| Parameter | Methylation | Hydrolysis |
| Reaction Time | 5 - 7 hours | 4 - 5 hours |
| Temperature | 180 °C | Reflux (~100 °C) |
| Key Reagents | Dimethyl carbonate, K₂CO₃ | 10% aq. NaOH, 15% aq. HCl |
| Monitoring Technique | Gas Chromatography (GC) | TLC, GC |
| Expected Yield | >90% (of nitrile) | >90% (of acid) |
| Purity (after purification) | >98% | >98% |
References
Technical Support Center: Purification of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid, a key intermediate in various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a solid at room temperature with a melting point of 77-80 °C, are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For compounds of this nature, recrystallization is often a highly effective and scalable method to achieve high purity.[]
Q2: What are some common impurities I might encounter?
A2: Common impurities can include unreacted starting materials from the synthesis, such as derivatives of piperonal or other precursors.[2] Side-products from the reaction, such as isomers or over-methylated compounds, may also be present.[3] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in identifying the specific impurity profile of your crude product.[4][5]
Q3: What are the key physical and chemical properties to consider during purification?
A3: Key properties of this compound include its melting point of 77-80 °C and its slight solubility in water.[][6] It is a carboxylic acid, which means its solubility is pH-dependent. It will be more soluble in basic aqueous solutions due to deprotonation to its carboxylate salt. This property can be exploited in liquid-liquid extraction for an initial cleanup. The compound is also noted to be incompatible with strong oxidizing agents.[6]
Troubleshooting Guides
Recrystallization
Problem: My compound is not dissolving in the chosen recrystallization solvent, even with heating.
-
Solution: The solvent is likely not polar enough. For a moderately polar compound like this, you may need to try a more polar solvent or a solvent mixture. Refer to the solvent selection guide below. Also, ensure you are using a sufficient volume of solvent.
Problem: The compound oils out instead of forming crystals upon cooling.
-
Solution: This often happens when the solution is too concentrated or cooled too quickly. Try one of the following:
-
Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool more slowly.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
Consider using a different solvent system.
-
Problem: I have poor recovery of the purified product.
-
Solution: This could be due to several factors:
-
The compound may be too soluble in the chosen solvent, even at low temperatures. Try a less polar solvent or a solvent mixture.
-
You may be using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation before filtration.
-
Column Chromatography
Problem: I am seeing poor separation of my compound from impurities on the column.
-
Solution: The mobile phase (eluent) is likely too polar, causing all components to move too quickly through the column.
-
Decrease the polarity of the eluent. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try a 10:90 mixture.
-
Consider using a different solvent system altogether. Thin Layer Chromatography (TLC) should be used to test various solvent systems before running the column.
-
Problem: The compound is streaking on the column and TLC plate.
-
Solution: Streaking of carboxylic acids on silica gel is common due to strong interactions with the stationary phase.
-
Add a small amount of a modifying acid, such as acetic acid (0.5-1%), to the eluent system. This will protonate the silica surface and reduce the strong binding of your acidic compound, leading to better peak shapes.
-
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol is based on general principles for purifying crystalline organic acids and inspired by methods for similar compounds.[7]
-
Solvent Selection: Test the solubility of your crude product in a range of solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on the structure, solvents like hexane, toluene, or mixtures containing ethyl acetate could be suitable. A patent for a similar compound successfully used n-hexane.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Quality |
| n-Hexane | Low | Moderate | Good[7] |
| Toluene | Low | High | To be determined |
| Ethyl Acetate / Hexane (1:5) | Low | High | To be determined |
| Water | Slightly Soluble[6] | Low | Likely Poor |
Visualizations
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification technique.
General Troubleshooting Logic for Recrystallization
Caption: Troubleshooting common issues in recrystallization.
References
- 2. US3008968A - Process for making 2-methyl-3-(3'-4'-methylenedioxyphenyl)-propanal - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Alfa Aesar 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies for preparing this compound are the malonic ester synthesis and the oxidation of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propanal. Both routes offer distinct advantages and potential challenges, including the formation of specific impurities.
Q2: What is the primary impurity of concern when using the malonic ester synthesis route?
A2: The major drawback of the malonic ester synthesis is the potential for dialkylation of the malonic ester.[1] This leads to the formation of a significant byproduct that can be challenging to separate from the desired mono-alkylated product, often resulting in lower yields.[1]
Q3: If I synthesize the target molecule by oxidizing 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propanal, what impurities should I be aware of?
A3: When preparing the carboxylic acid by oxidation of the corresponding aldehyde, the primary impurity is often the unreacted starting aldehyde. Additionally, impurities from the synthesis of the aldehyde itself may be carried over. These can include high-boiling point byproducts and potentially acetic acid.[2]
Q4: Are there any specific analytical methods recommended for purity analysis of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the analysis of 2-arylpropionic acids and their impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Presence of a Higher Molecular Weight Impurity in Malonic Ester Synthesis
Symptoms:
-
A peak with a higher molecular weight than the product is observed in GC-MS analysis.
-
TLC analysis shows a less polar spot in addition to the product.
-
The final yield of the desired product is lower than expected.
Possible Cause: This is likely due to the formation of the dialkylated malonic ester byproduct.[1]
Troubleshooting Steps:
-
Reaction Stoichiometry: Ensure that an excess of the malonic ester is used relative to the alkylating agent (e.g., piperonyl chloride) to favor mono-alkylation.[5]
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the alkylating agent to minimize side reactions.
-
Purification: Employ careful column chromatography to separate the mono-alkylated product from the dialkylated byproduct. The polarity difference between the two compounds should allow for effective separation.
Issue 2: Incomplete Oxidation of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propanal
Symptoms:
-
The presence of the starting aldehyde is confirmed by spectroscopic methods (e.g., a characteristic aldehyde peak in the 1H NMR spectrum around 9-10 ppm).
-
The IR spectrum shows a residual carbonyl stretch corresponding to the aldehyde.
-
The reaction mixture tests positive with reagents that detect aldehydes (e.g., 2,4-dinitrophenylhydrazine).
Possible Cause:
-
Insufficient amount of oxidizing agent.
-
Reaction time is too short.
-
The chosen oxidizing agent is not potent enough for complete conversion.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Use a sufficiently strong oxidizing agent, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), to ensure complete oxidation to the carboxylic acid.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC to determine the point of complete consumption of the starting aldehyde.
-
Work-up Procedure: After the reaction is complete, a bisulfite wash can be employed to remove any remaining traces of the aldehyde.
Data Presentation
| Impurity Class | Potential Impurity | Synthetic Route | Analytical Detection Method |
| Dialkylation Product | Diethyl 2,2-bis((3,4-methylenedioxyphenyl)methyl)malonate | Malonic Ester Synthesis | GC-MS, LC-MS, NMR |
| Unreacted Starting Material | 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propanal | Aldehyde Oxidation | GC-MS, HPLC, NMR, IR |
| Byproducts from Aldehyde Synthesis | High-boiling point compounds, Acetic Acid | Aldehyde Oxidation | GC-MS, HPLC |
Experimental Protocols
A detailed experimental protocol for a common synthetic route is provided below for reference.
Synthesis via Malonic Ester Route (Generalized)
-
Deprotonation: Diethyl malonate is treated with a suitable base, such as sodium ethoxide, in an anhydrous alcohol solvent (e.g., ethanol) to form the enolate.
-
Alkylation: 3,4-Methylenedioxybenzyl chloride (piperonyl chloride) is added to the enolate solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed and dried.
-
Saponification: The resulting diethyl 2-((3,4-methylenedioxyphenyl)methyl)malonate is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification.
-
Decarboxylation: The dicarboxylic acid is heated to induce decarboxylation, yielding the final product, this compound.
Visualizations
Caption: Synthetic pathways to the target molecule and common impurity formation.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. EP2562173A1 - 2-methyl-3-(3,4.methylenedioxyphenyl) propanal, and method for production thereof - Google Patents [patents.google.com]
- 3. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
- 4. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
Technical Support Center: Analysis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid. The information is designed to address common challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the public domain, based on the metabolism of structurally related compounds, the following pathways are likely to occur:
-
Demethylenation: The methylenedioxy bridge is a common site of metabolism for many compounds. This process, typically mediated by cytochrome P450 enzymes, would convert the methylenedioxy group to a catechol (dihydroxybenzene) moiety.
-
Hydroxylation: The aromatic ring or the aliphatic side chain can undergo hydroxylation, another common phase I metabolic reaction.
-
O-methylation: Following demethylenation, one or both of the newly formed hydroxyl groups on the catechol ring can be methylated by catechol-O-methyltransferase (COMT).[1]
-
Beta-Oxidation: The propionic acid side chain may undergo beta-oxidation, a metabolic process that breaks down fatty acids and other molecules.
-
Glucuronidation and Sulfation: The carboxylic acid group and any hydroxyl groups formed during metabolism can be conjugated with glucuronic acid or sulfate, which are phase II metabolic reactions that increase water solubility and facilitate excretion.
Q2: What are the recommended storage conditions for this compound and its solutions to minimize degradation?
To minimize degradation, solid this compound should be stored in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation. For analyses involving sensitive detection methods, it is advisable to use silanized glass or polypropylene vials to minimize adsorption to container surfaces.[2]
Q3: How can I monitor the degradation of this compound in my samples?
The most effective method for monitoring the degradation of the parent compound and the appearance of its metabolites is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection or, for higher sensitivity and specificity, with mass spectrometry (LC-MS).[3][4] A stability-indicating method should be developed that separates the parent compound from its potential degradation products.
Troubleshooting Guides
HPLC and LC-MS Analysis
| Problem | Probable Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent or replace it if the problem persists.[5] |
| Mismatched pH between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent similar in composition and pH to the initial mobile phase. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Ghost Peaks | Injector contamination or sample carryover. | Clean the injector system and introduce a wash step with a strong solvent between injections.[5] |
| Contaminated mobile phase or solvents. | Prepare fresh mobile phase using high-purity solvents. | |
| High Background Noise in LC-MS | Contaminated mobile phase. | Use LC-MS grade solvents and additives. |
| Dirty ion source. | Perform regular cleaning of the ion source as per the manufacturer's instructions. | |
| System contamination. | Flush the entire LC system with appropriate cleaning solutions. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant temperature.[6] |
| Changes in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. If using a gradient, ensure the pump is functioning correctly.[6] | |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump.[6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol is designed to assess the phase I metabolic stability of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system (e.g., NADPH A and NADPH B solutions)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar and stable compound)
-
96-well plates
-
Incubator
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) and dilute it with phosphate buffer to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, add the pHLM and the NADPH regenerating system to the phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
Protocol 2: Forced Degradation Study
A forced degradation study helps to identify potential degradation products and establish a stability-indicating analytical method.[2]
Procedure:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at 60°C for 24 hours.[2]
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at room temperature for 1 hour. Neutralize with 0.1 N HCl before analysis.[2]
-
Oxidative Degradation: Incubate a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve and analyze.[2]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
Analyze the stressed samples by a suitable method like LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Proposed metabolic pathways for the compound.
Caption: In vitro metabolic stability workflow.
References
- 1. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
improving the stability of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of solutions containing 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound solutions can be influenced by several factors, including pH, exposure to light, temperature, the presence of oxidizing agents, and the choice of solvent. As a carboxylic acid, its stability is closely tied to the stability of the carboxylate ion.[1]
Q2: What is the solubility of this compound in water?
A2: this compound is slightly soluble in water.[2] To enhance its aqueous solubility, consider pH adjustment or the use of co-solvents.
Q3: How does pH impact the stability of the solution?
A3: The pH of the solution is a critical factor. Carboxylic acids can exist in either their protonated (R-COOH) or deprotonated (R-COO⁻) form, depending on the pH. The deprotonated carboxylate form is often more stable in aqueous solutions due to resonance stabilization. Maintaining the pH above the compound's pKa can enhance stability by keeping it in the ionized form. However, extreme pH values (highly acidic or highly basic) can promote hydrolysis of other functional groups if present.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent degradation.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To maximize stability, solutions should be stored in a cool, dark place. Protection from light is crucial, especially for solutions containing photosensitive groups. Refrigeration is generally recommended for long-term storage, but it is important to ensure the compound does not precipitate at lower temperatures.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Aqueous Solutions
| Possible Cause | Troubleshooting Steps |
| Low pH | The compound may be precipitating out of solution if the pH is below its pKa, favoring the less soluble protonated form. Gradually increase the pH by adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the solution clears. |
| Low Temperature | The compound may have limited solubility at lower temperatures. Try gently warming the solution. If it redissolves, consider storing it at a controlled room temperature or adjusting the formulation to improve solubility at lower temperatures. |
| Concentration Exceeds Solubility | The concentration of the compound may be too high for the chosen solvent system. Dilute the solution or consider using a co-solvent (e.g., ethanol, propylene glycol) to increase solubility. |
Issue 2: Discoloration or Appearance of Impurities Over Time
| Possible Cause | Troubleshooting Steps |
| Oxidation | The solution may be degrading due to oxidation, especially if exposed to air or light. Prepare solutions using deoxygenated solvents and consider purging the headspace of the storage container with an inert gas like nitrogen or argon. The use of antioxidants can also be explored. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| Thermal Degradation | Elevated temperatures can accelerate degradation.[3] Store solutions at recommended cool temperatures and avoid repeated freeze-thaw cycles. |
| Hydrolysis | At extreme pH values, hydrolysis of parts of the molecule other than the carboxylic acid may occur. Maintain the pH in a range that ensures both solubility and stability. |
Data Presentation
Disclaimer: The following tables contain illustrative data based on general principles of carboxylic acid stability. Users should conduct their own stability studies to obtain precise data for their specific experimental conditions.
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution
| pH | Storage Condition | Observation after 7 days | Purity (%) |
| 2.0 | Room Temperature, Light | Precipitation, slight yellowing | < 90% |
| 4.5 | Room Temperature, Light | Clear solution, slight yellowing | ~ 95% |
| 7.4 | Room Temperature, Light | Clear solution, minimal change | > 98% |
| 7.4 | Refrigerated, Dark | Clear solution, no change | > 99% |
| 10.0 | Room Temperature, Light | Clear solution, slight degradation | ~ 97% |
Table 2: Illustrative Effect of Temperature on Stability in a Buffered Aqueous Solution (pH 7.4)
| Temperature | Storage Condition | Purity (%) after 30 days |
| 4°C | Dark | > 99% |
| 25°C (Room Temp) | Dark | ~ 98% |
| 40°C | Dark | ~ 92% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
Objective: To prepare a 10 mM aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Deionized water (degassed)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Sterile, amber glass vials
Methodology:
-
Weigh the appropriate amount of this compound to prepare a 10 mM solution.
-
Add a portion of the degassed deionized water to the solid compound.
-
While stirring, slowly add 0.1 M NaOH dropwise to aid in dissolution and to adjust the pH.
-
Monitor the pH and continue adding base until the compound is fully dissolved and the pH is in the range of 7.0-7.5.
-
Add the remaining deionized water to reach the final desired volume.
-
Confirm the final pH and adjust if necessary.
-
Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass vial.
-
Store the solution at 2-8°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
Objective: To determine the purity of this compound and detect any degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the stock solution of this compound with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.
-
Vortex the sample to ensure homogeneity.
-
Inject the sample onto the HPLC system.
Visualizations
Caption: Workflow for preparing and assessing the stability of a this compound solution.
Caption: Potential degradation pathways for this compound solutions under various stress conditions.
References
troubleshooting guide for "2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and analysis of this compound.
Synthesis
-
Question: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
Answer: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential issues and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[1]. Ensure the reaction is stirred adequately and runs for the recommended duration. If the reaction stalls, consider a modest increase in temperature, but be mindful of potential side product formation.
-
-
Suboptimal Reagents: The quality of starting materials and reagents is crucial.
-
Solution: Use freshly distilled or purified reagents, especially for moisture-sensitive steps. Ensure starting materials like piperonal or related compounds are of high purity.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Maintain strict control over reaction conditions, particularly temperature and the rate of reagent addition. The formation of dimers or polymers can sometimes be suppressed by using more dilute reaction conditions.
-
-
Workup and Extraction Losses: Significant product loss can occur during the aqueous workup and solvent extraction phases.
-
Solution: Ensure the pH is appropriately adjusted to either protonate or deprotonate the carboxylic acid for efficient extraction. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
-
-
Question: I am observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?
Answer: The formation of byproducts is a common challenge. Identification and mitigation are key to obtaining a pure product.
-
Identification:
-
Minimization:
-
Temperature Control: Overheating can lead to decomposition and side reactions. Maintain the recommended reaction temperature using a controlled temperature bath.
-
Inert Atmosphere: For reactions sensitive to oxygen, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Starting Materials: Impurities in the starting materials can lead to a cascade of unwanted byproducts.
-
-
Purification
-
Question: I'm having difficulty purifying the final product. What are the recommended purification techniques?
Answer: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for crystalline solids.
-
Solvent Selection: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
-
Column Chromatography: For complex mixtures or oily products, column chromatography is a powerful purification technique.
-
Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), should be optimized by TLC to achieve good separation between the product and impurities.
-
-
Analysis
-
Question: What are the key analytical techniques for characterizing this compound?
Answer: A combination of spectroscopic and chromatographic methods is essential for full characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the methyl, methylene, and methine protons of the propionic acid chain, as well as the aromatic and methylenedioxy protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (208.21 g/mol )[]. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A broad absorption band for the O-H stretch of the carboxylic acid and a strong absorption for the C=O stretch. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under optimized conditions. |
-
Question: My HPLC analysis shows multiple peaks. How can I troubleshoot this?
Answer: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities or issues with the analytical method itself.
-
Check for Impurities: As discussed in the synthesis and purification sections, impurities may be present.
-
Method Optimization:
-
Mobile Phase: Adjust the composition of the mobile phase to improve peak separation.
-
Column: Ensure the column is appropriate for the analyte and is not degraded.
-
Detector Wavelength: Optimize the detector wavelength for the analyte's maximum absorbance.
-
-
Experimental Protocols
General Synthesis Workflow
A plausible synthetic route to this compound could involve the alkylation of a suitable precursor derived from piperonal. The following is a generalized protocol.
Caption: Generalized synthetic workflow for the target compound.
Detailed Protocol: Hypothetical Synthesis
This is a representative protocol based on common organic synthesis methodologies.
-
Step 1: Synthesis of 3-(3,4-methylenedioxyphenyl)propan-2-one. This intermediate can be synthesized from piperonal through various established routes.
-
Step 2: Alkylation. The enolate of the propan-2-one intermediate is generated using a suitable base (e.g., Lithium diisopropylamide) and then reacted with a methylating agent (e.g., methyl iodide).
-
Step 3: Oxidation. The resulting ketone is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., sodium hypochlorite).
-
Step 4: Workup and Purification. The reaction mixture is acidified and extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common synthesis issues.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [] |
| Molecular Weight | 208.21 g/mol | [] |
| Melting Point | 77-80 °C | [][5] |
| Boiling Point | 351.1±11.0 °C (Predicted) | [5] |
| Density | 1.289±0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in water | [6] |
Disclaimer: this compound is a research chemical. All experiments should be conducted in a properly equipped laboratory, following all applicable safety regulations and guidelines. This information is intended for educational and research purposes only.
References
Technical Support Center: Synthesis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the synthesis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and adaptable method for the synthesis of this compound is the malonic ester synthesis. This route involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable electrophile derived from safrole or a related compound containing the 3,4-methylenedioxyphenyl group, followed by hydrolysis and decarboxylation.
Q2: What is the primary side reaction of concern in the malonic ester synthesis of the target molecule?
A2: The major side reaction is the formation of a dialkylated product.[1] This occurs when the initially formed mono-alkylated malonic ester undergoes a second alkylation with the electrophile. This leads to a decrease in the yield of the desired product and complicates the purification process.
Q3: How can I minimize the formation of the dialkylated side product?
A3: To minimize dialkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the malonic ester relative to the alkylating agent can favor mono-alkylation. Additionally, careful control of reaction conditions such as temperature and reaction time is important. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help in stopping the reaction at the optimal point to maximize the yield of the mono-alkylated product.[2][3]
Q4: Are there other potential side reactions to be aware of?
A4: Besides dialkylation, other potential side reactions include incomplete hydrolysis of the ester groups, which results in the corresponding ester of the final product as an impurity.[2] Elimination reactions of the alkylating agent, if it possesses a suitable leaving group, can also occur, leading to the formation of safrole or related olefinic compounds.
Q5: What are the best practices for purifying the final product?
A5: Purification of this compound typically involves a combination of techniques. After the reaction work-up, extraction is used to separate the acidic product from neutral byproducts.[2] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[3] Fractional distillation under reduced pressure may also be effective if the product and impurities have sufficiently different boiling points.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or GC to ensure all starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Formation of dialkylated byproduct | Use a slight excess of the malonic ester. Carefully control the addition of the alkylating agent. Monitor the reaction closely and stop it once the mono-alkylated product is maximized.[2][3] |
| Losses during workup | Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate.[2] |
| Side reactions of the alkylating agent | Ensure the alkylating agent is pure and stored under appropriate conditions to prevent decomposition. Consider using a more reactive, less-hindered base to favor nucleophilic substitution over elimination. |
Issue 2: Presence of Impurities in the Final Product
Identification and Removal of Common Impurities:
| Impurity | Identification Method | Removal Strategy |
| Unreacted malonic ester | GC-MS, NMR | Extraction with a basic aqueous solution to remove the acidic malonic ester. |
| Dialkylated byproduct | GC-MS, NMR | Column chromatography on silica gel can be effective in separating the dialkylated product from the desired mono-alkylated product. Fractional distillation may also be an option.[3] |
| Incompletely hydrolyzed ester | GC-MS, NMR, IR | Repeat the hydrolysis step with a stronger base or for a longer duration.[2] |
| Starting alkylating agent/elimination product | GC-MS, NMR | These are typically less polar than the carboxylic acid product and can be removed by column chromatography or by washing the organic extract with an appropriate aqueous solution. |
Experimental Protocols
A generalized experimental protocol for the malonic ester synthesis of this compound is provided below. Note: This is a template and may require optimization based on specific laboratory conditions and starting materials.
Step 1: Formation of the Malonate Enolate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1.1 equivalents) in a suitable anhydrous solvent (e.g., absolute ethanol).
-
Slowly add a solution of a strong base (e.g., sodium ethoxide, 1.0 equivalent) in the same solvent at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
Step 2: Alkylation
-
To the solution of the malonate enolate, add the alkylating agent (e.g., 3,4-methylenedioxybenzyl chloride, 1.0 equivalent) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
Step 3: Hydrolysis and Decarboxylation
-
Remove the solvent under reduced pressure.
-
Add an excess of a strong base solution (e.g., aqueous sodium hydroxide) to the residue.
-
Heat the mixture at reflux for several hours to hydrolyze the ester groups.
-
Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) until the pH is acidic.
-
Heat the acidic solution to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide gas.
Step 4: Workup and Purification
-
After cooling, extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization, column chromatography, or distillation.
Visualizations
References
Technical Support Center: Scale-Up of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Issue 1: Low Yield in the Alkylation Step
Question: We are experiencing low yields during the methylation of the 3,4-(methylenedioxyphenyl)acetonitrile precursor. What are the potential causes and solutions?
Answer: Low yields in the alkylation of arylacetonitriles are a common challenge during scale-up. The primary causes often revolve around incomplete reaction, side reactions, and workup losses.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the base (e.g., Sodium Amide, LDA) is fresh and added under strictly anhydrous conditions. Consider using a stronger base or a higher equivalent of the base. Monitor the deprotonation step by quenching a small sample and analyzing for the starting material. |
| Side Reactions (e.g., Over-methylation) | Add the methylating agent (e.g., Methyl Iodide) slowly and at a controlled temperature to minimize the formation of the dimethylated byproduct. Use a less reactive methylating agent if over-methylation persists. Monitor reaction progress closely using in-process controls (e.g., GC, HPLC) to stop the reaction at the optimal point. |
| Poor Solubility of Intermediates | Ensure adequate stirring and consider using a co-solvent to maintain a homogenous reaction mixture, especially at a larger scale where mixing can be less efficient. |
| Workup Losses | During the extraction phase, ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent to maximize recovery. |
Issue 2: Impurities in the Final Product after Hydrolysis
Question: Our final product, this compound, shows significant impurities after the hydrolysis of the nitrile intermediate. What are these impurities and how can we remove them?
Answer: Impurities in the final product often stem from incomplete hydrolysis or side products from the preceding alkylation step.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Unreacted Nitrile Precursor | Characteristic C≡N stretch in IR spectroscopy. | Recrystallization of the final product can effectively remove the less polar nitrile. Ensure complete hydrolysis by extending the reaction time or using a higher concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄). |
| Amide Intermediate | Characteristic C=O stretch of an amide in IR spectroscopy. | Similar to the nitrile, ensure complete hydrolysis. The amide can also be removed by recrystallization. |
| Dimethylated Byproduct | Higher molecular weight peak in mass spectrometry. | Fractional distillation of the final product under reduced pressure may separate the dimethylated acid, although this can be challenging. The most effective approach is to minimize its formation during the alkylation step. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the industrial production of this compound?
A common and scalable approach involves a multi-step synthesis starting from 3,4-methylenedioxyphenylacetonitrile. The key steps are:
-
Alkylation: Deprotonation of 3,4-methylenedioxyphenylacetonitrile followed by methylation to introduce the methyl group at the alpha position.
-
Hydrolysis: Conversion of the resulting nitrile to the corresponding carboxylic acid.
-
Purification: Isolation and purification of the final product, typically by recrystallization or distillation.
Q2: What are the critical process parameters to monitor during the scale-up of the alkylation step?
Temperature control is paramount. The initial deprotonation is often exothermic and requires efficient cooling. The subsequent addition of the alkylating agent should also be carefully controlled to prevent temperature spikes that can lead to side reactions. Agitation is another critical parameter to ensure homogeneity, especially in large reactors. In-process monitoring by techniques like HPLC or GC is highly recommended to track the consumption of starting material and the formation of product and byproducts.
Q3: How can I improve the purity of my final product?
Besides optimizing the reaction conditions to minimize byproduct formation, robust purification methods are essential. Recrystallization is a highly effective method for purifying solid carboxylic acids. The choice of solvent is critical and should be determined through solubility studies. For liquid products, vacuum distillation is a viable option. The use of activated carbon can also help in removing colored impurities.
Q4: Are there any specific safety precautions to consider during the scale-up?
The use of strong bases like sodium amide or LDA requires strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with water or air. Methylating agents are often toxic and should be handled in a well-ventilated area with appropriate personal protective equipment. The hydrolysis step with strong acids or bases is corrosive and can generate heat, requiring careful addition and temperature monitoring.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route based on analogous chemical transformations and should be optimized for specific laboratory and scale-up conditions.
Step 1: Synthesis of 2-(3,4-Methylenedioxyphenyl)propanenitrile
-
Setup: A dry, inert-atmosphere reactor equipped with a mechanical stirrer, thermometer, and addition funnel is charged with a solution of 3,4-methylenedioxyphenylacetonitrile in an anhydrous solvent (e.g., THF, toluene).
-
Deprotonation: The solution is cooled to a low temperature (e.g., -78 °C to 0 °C, depending on the base). A strong base (e.g., LDA, NaH) is added portion-wise, maintaining the temperature. The mixture is stirred until deprotonation is complete.
-
Alkylation: A methylating agent (e.g., methyl iodide) is added dropwise via the addition funnel, again maintaining a low temperature.
-
Quenching and Workup: The reaction is quenched by the slow addition of a proton source (e.g., saturated ammonium chloride solution). The organic layer is separated, washed with brine, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude nitrile.
Step 2: Hydrolysis to this compound
-
Setup: The crude nitrile from the previous step is charged into a reactor equipped with a reflux condenser.
-
Hydrolysis: An aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is added. The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or HPLC).
-
Isolation:
-
Acidic Hydrolysis: The reaction mixture is cooled and the product is extracted with a suitable organic solvent.
-
Basic Hydrolysis: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then filtered, washed with cold water, and dried.
-
-
Purification: The crude carboxylic acid is purified by recrystallization from a suitable solvent or solvent mixture.
Quantitative Data (Illustrative, based on similar reactions):
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Alkylation Yield | 85 - 95% | 80 - 90% |
| Hydrolysis Yield | 90 - 98% | 88 - 95% |
| Overall Yield | 76 - 93% | 70 - 85% |
| Final Purity (after purification) | >98% | >98% |
| Alkylation Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Hydrolysis Reaction Time | 4 - 8 hours | 8 - 16 hours |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Alkylation
Caption: Troubleshooting workflow for low alkylation yield.
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow.
reaction condition optimization for "2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid" derivatization
Of course. Here is a technical support center with troubleshooting guides and FAQs for the derivatization of "2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid".
Technical Support Center: Derivatization of this compound
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: this compound, like many carboxylic acids, is a polar and non-volatile compound.[1] Direct analysis using gas chromatography (GC) can lead to poor results, including asymmetrical peak shapes (tailing), low sensitivity, and potential thermal degradation in the injector.[1][2] Derivatization chemically converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC-MS analysis.[1][3]
Q2: What are the most common derivatization methods for this compound for GC analysis?
A2: The most common and effective derivatization techniques for carboxylic acids are esterification and silylation.[4]
-
Esterification: This process converts the carboxylic acid into an ester, typically a methyl ester, which is more volatile.[4] Common methods include using an alcohol (like methanol) with a strong acid catalyst (Fischer-Speier esterification) or using alkylating agents.[4][5]
-
Silylation: This technique replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[4] Widely used reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][4]
Q3: How do I choose between esterification and silylation?
A3: The choice depends on several factors:
-
Specificity: Esterification with reagents like BF₃-methanol specifically targets carboxylic acids.[1] Silylation is more versatile and will derivatize other groups with active hydrogens, such as hydroxyls and amines, which may or may not be desirable depending on your sample matrix.[1][4]
-
Reagent Handling: Silylating agents are generally effective but are highly sensitive to moisture, which can deactivate the reagent and lead to incomplete reactions.[1][6] Esterification via the Fischer method is a robust equilibrium reaction but requires conditions to drive it to completion, such as removing the water byproduct or using a large excess of alcohol.[7]
-
Reaction Conditions: Silylation reactions are often faster and can be performed under milder temperature conditions (e.g., 60-70°C).[1][4] Acid-catalyzed esterification may require reflux temperatures to proceed at a reasonable rate.[7]
Troubleshooting Guides
Guide 1: Esterification (e.g., Methyl Ester Formation)
| Question / Issue | Potential Causes | Solutions and Recommendations |
| Why is the yield of my methyl ester consistently low? | The Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can shift the equilibrium back to the reactants.[7] | • Use Excess Alcohol: Employ a large excess of methanol, which can also serve as the solvent. This shifts the equilibrium towards the product side.[7] • Remove Water: If feasible for your setup, use a Dean-Stark apparatus to remove water as it forms. • Increase Catalyst Concentration: The acid catalyst (e.g., H₂SO₄, p-TsOH) concentration might be too low. Try increasing the catalyst loading incrementally.[7][8] |
| My chromatogram shows both starting material and the desired ester. How can I drive the reaction to completion? | The reaction has not reached equilibrium or has not been allowed to proceed for a sufficient duration. | • Increase Reaction Time: Extend the reaction time and monitor the progress by analyzing aliquots at different time points until the starting material peak is minimized.[7] • Increase Temperature: Ensure the reaction is heated to an adequate temperature (e.g., reflux) to increase the reaction rate.[7] Suboptimal temperatures can lead to slow reaction kinetics.[9][10] |
| I am observing unexpected side-product formation. | The reaction conditions may be too harsh, leading to degradation or side reactions. | • Moderate Reaction Conditions: Avoid excessively high temperatures, which can cause decomposition of sensitive molecules. • Choose an Appropriate Catalyst: Ensure the catalyst is suitable for your substrate and does not promote unwanted side reactions. |
Guide 2: Silylation (e.g., TMS Ester Formation)
| Question / Issue | Potential Causes | Solutions and Recommendations |
| The derivatization has failed completely or the yield is very low. | The most common cause is the presence of moisture, which degrades the silylating reagent. | • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use high-purity, anhydrous solvents. Store silylating reagents under an inert gas (e.g., nitrogen or argon) and away from atmospheric moisture.[4][6] |
| The reaction is incomplete, showing both the derivatized and underivatized acid. | Insufficient reagent, time, or temperature can lead to an incomplete reaction. | • Use Sufficient Reagent Excess: A general guideline is to use at least a 2:1 molar ratio of the silylating reagent (e.g., BSTFA) to active hydrogens.[1][6] • Optimize Reaction Time and Temperature: For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point.[1][4] Monitor the reaction progress over time to determine the optimal duration.[6] |
| My chromatogram has large, extraneous peaks not present in my sample. | These "ghost peaks" can originate from the derivatizing agent itself or from system contamination. | • Analyze a Reagent Blank: Prepare and analyze a blank sample containing only the solvent and derivatizing agent to identify any reagent-related artifacts.[11][12] • Check GC System: Septum bleed from the injection port can introduce siloxane-related peaks. Regularly replace the septum and injection port liner. Using a deactivated liner can also minimize analyte interactions.[11] |
| The peak shape for my derivatized analyte is poor (tailing). | This can be caused by incomplete derivatization or active sites within the GC system. | • Confirm Complete Derivatization: Follow the steps above to ensure the reaction has gone to completion. Any remaining polar carboxylic acid will interact with the GC system and cause tailing.[1] • Maintain GC System: Ensure the use of a deactivated GC liner and column. Check for and eliminate any leaks in the system.[1] |
Data Presentation: Reaction Condition Optimization
Table 1: Typical Parameters for Esterification Optimization
| Parameter | Range / Condition | Rationale |
| Alcohol to Acid Molar Ratio | 10:1 to 100:1 (or using alcohol as solvent) | A large excess of alcohol drives the reversible reaction toward the ester product.[7][9] |
| Catalyst | H₂SO₄, p-TsOH, Dry HCl | Strong Brønsted acids are effective catalysts for Fischer esterification.[7] |
| Catalyst Loading | 0.02 - 0.20 mole equivalents | Insufficient catalyst leads to slow reaction rates, while excess can sometimes promote side reactions.[7][8] |
| Temperature | 60°C to Reflux | Higher temperatures increase the reaction rate, helping it reach equilibrium faster.[7][10] |
| Reaction Time | 2 - 24 hours | The time required depends on the temperature, catalyst, and substrate. The reaction should be monitored for completion.[7] |
Table 2: Typical Parameters for Silylation Optimization
| Parameter | Range / Condition | Rationale |
| Reagent | BSTFA (+1% TMCS), MSTFA | These are common and highly effective silylating agents for carboxylic acids.[1] |
| Reagent to Analyte Molar Ratio | 2:1 to 10:1 (per active hydrogen) | A molar excess ensures that all active sites on the analyte are derivatized.[1][6] |
| Solvent | Pyridine, Acetonitrile, Dichloromethane (Anhydrous) | The solvent must be inert to the silylating reagent and anhydrous.[4] |
| Temperature | 60 - 80°C | Heating accelerates the reaction, ensuring it reaches completion in a reasonable timeframe.[1][4] |
| Reaction Time | 30 - 90 minutes | Most silylation reactions are rapid, but optimization may be required for complete conversion.[1][13] |
Experimental Protocols
Protocol 1: Methyl Esterification using Methanol and H₂SO₄
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Sample Preparation: Place a known quantity of dried this compound into a clean, dry reaction vial.
-
Reagent Addition: Add a large excess of anhydrous methanol to the vial to act as both the reactant and solvent.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mole equivalents).[7]
-
Reaction: Tightly cap the vial and heat the mixture to reflux (approximately 65°C) for 2-4 hours.[7] Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or by analyzing small aliquots with GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Analysis: Reconstitute the final product in a suitable solvent and inject an aliquot into the GC-MS for analysis.
Protocol 2: Silylation using BSTFA with TMCS
This protocol is a general guideline. All glassware must be scrupulously dried, and anhydrous solvents must be used.
-
Sample Preparation: Place the dried sample of this compound into a dry reaction vial with a screw cap and PTFE-lined septum.
-
Derivatization: Add 100 µL of a silylating agent mixture, such as BSTFA + 1% TMCS, to the dried sample.[4] An inert solvent like anhydrous pyridine or acetonitrile can be added if needed to ensure the sample is fully dissolved.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or oven.[4]
-
Analysis: Cool the vial to room temperature. Inject an aliquot (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[1]
Mandatory Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting flowchart for derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. monash.edu [monash.edu]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. research.abo.fi [research.abo.fi]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid (MMPA)
Welcome to the technical support center for the analysis of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid (MMPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of MMPA in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying MMPA in biological samples like plasma or urine?
A1: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the quantification of MMPA.
-
LC-MS/MS is generally preferred due to its high sensitivity, specificity, and simpler sample preparation, as it typically does not require chemical derivatization.[1][2]
-
GC-MS can also be used and may offer excellent chromatographic resolution. However, it necessitates a derivatization step to increase the volatility and thermal stability of the acidic MMPA molecule.[3]
Q2: Why is derivatization required for the GC-MS analysis of MMPA?
A2: Derivatization is essential for the GC-MS analysis of MMPA to address the polar and non-volatile nature of the carboxylic acid group. This chemical modification achieves two primary goals:
-
Increases Volatility : The carboxylic acid group is converted into a less polar ester, making the molecule suitable for vaporization in the GC inlet.
-
Improves Thermal Stability : Derivatization prevents the thermal degradation of the analyte at the high temperatures used in the GC system. Common derivatization agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or alkyl halides with a catalyst).
Q3: What are the common challenges encountered during the LC-MS/MS analysis of MMPA?
A3: The most common challenges in LC-MS/MS analysis are related to matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of MMPA, leading to either ion suppression or enhancement.[1] This can significantly impact the accuracy and reproducibility of the results. Inadequate sample cleanup is a primary cause of severe matrix effects.[4]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Improve Sample Preparation : Employ more selective sample preparation techniques like Solid-Phase Extraction (SPE) instead of simple protein precipitation to effectively remove interfering matrix components.[5][6]
-
Optimize Chromatography : Adjusting the chromatographic conditions, such as the mobile phase composition and gradient, can help separate MMPA from co-eluting interferences.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : A SIL-IS of MMPA is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds like MMPA, a lower pH (e.g., using 0.1% formic acid) is generally recommended to ensure it is in its neutral form. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the analytical column. |
| Secondary Interactions with Column Hardware | Use a column with inert hardware or add a chelating agent like EDTA to the mobile phase if metal ion interaction is suspected. |
Issue 2: Low or No Signal/Response for MMPA
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. Process samples on ice. |
| Inefficient Extraction | Optimize the sample preparation procedure. Verify the pH for liquid-liquid extraction (LLE) or the sorbent and elution solvent for solid-phase extraction (SPE). |
| Severe Ion Suppression | Improve sample cleanup. Dilute the sample extract to reduce the concentration of interfering matrix components.[1] |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion masses (m/z) for MMPA. Optimize the collision energy and other MS parameters. |
| (For GC-MS) Incomplete Derivatization | Check the freshness and handling of the derivatization reagent. Optimize reaction time and temperature. Ensure the sample is dry before adding the reagent. |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. Consider automating the sample preparation process if possible. |
| Instrument Instability | Perform system suitability tests before running the analytical batch. Monitor for pressure fluctuations in the LC system. |
| Matrix Effects Varying Between Samples | Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[4] |
| Analyte Adsorption | Check for non-specific binding of MMPA to sample collection tubes or autosampler vials. Consider using low-binding labware. |
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment :
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of internal standard solution (e.g., MMPA-d3).
-
Add 600 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step acidifies the sample to ensure MMPA is in its neutral form for retention on a reverse-phase sorbent.[8]
-
-
SPE Cartridge Conditioning :
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading :
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing :
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution :
-
Elute MMPA and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an LC-MS vial for analysis.
-
Quantitative Data (Hypothetical)
The following tables provide hypothetical yet realistic parameters for the analysis of MMPA, based on data for structurally similar compounds like MDMA metabolites.[2][3][7]
Table 1: Hypothetical LC-MS/MS Parameters for MMPA Analysis
| Parameter | Value |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (Q1) | m/z 207.1 |
| Product Ion (Q3) | m/z 163.1 (loss of CO2) |
| Collision Energy | -15 eV |
| Internal Standard | MMPA-d3 (m/z 210.1 -> 166.1) |
Table 2: Hypothetical GC-MS Parameters for Derivatized MMPA (as Methyl Ester)
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MMPA-Methyl Ester (m/z) | 222 (Molecular Ion), 163 (Base Peak) |
| Internal Standard | (e.g., Ibuprofen methyl ester) |
Visualizations
Caption: A logical workflow for troubleshooting low signal issues.
Caption: Step-by-step workflow for sample preparation using SPE.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.com [phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide to Analytical Methods for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques for the analysis of organic acids.
Table 1: Comparison of Hypothetical Performance Data for Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 3 - 30 ng/mL | 0.03 - 0.3 ng/mL |
| Specificity | Good | Excellent | Excellent |
| Sample Throughput | High | Medium | Medium |
| Instrumentation Cost | Medium | High | Very High |
| Derivatization Required | No | Yes | No |
Experimental Protocols
A detailed experimental protocol for a common analytical method is provided below. This protocol for High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a general procedure that would serve as a starting point for the development of a specific method for "2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid".
HPLC-UV Method for the Analysis of Organic Acids
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (ultrapure)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Reference standard of this compound
3. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Sample Preparation:
-
Dissolve the sample containing the analyte in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte. A wavelength of approximately 210 nm or 285 nm would be a reasonable starting point for the given compound.
-
Injection Volume: 10 µL
6. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[3][4]
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical procedure, based on the ICH Q2(R2) guideline.[1][2]
Caption: Workflow for Analytical Method Validation.
References
A Comparative Guide to the Bioactivity of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of "2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid" and its structural analogs. Due to a lack of publicly available experimental data for the specific target compound, this comparison is based on the well-established bioactivities of the broader class of arylpropionic acid derivatives and compounds containing the 3,4-methylenedioxyphenyl moiety. The guide synthesizes available data to infer potential therapeutic applications and highlights structure-activity relationships.
Introduction to this compound
This compound is a research chemical with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Its structure combines a propionic acid moiety, known for its anti-inflammatory properties in the form of profens, with a 3,4-methylenedioxyphenyl group, a core component of naturally occurring compounds like safrole that exhibit a range of biological effects. This unique combination suggests potential for dual anti-inflammatory and antimicrobial activities.
Comparative Bioactivity Data
The following tables summarize the known bioactivities of structurally related arylpropionic acid derivatives and compounds featuring the 3,4-methylenedioxyphenyl group. This data provides a basis for predicting the potential efficacy of "this compound".
Table 1: Anti-inflammatory Activity of Arylpropionic Acid Analogs (COX Inhibition)
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | COX-1 | 2.5 | 0.4 | [1] |
| COX-2 | 6.3 | |||
| Naproxen | COX-1 | 2.2 | 0.7 | [1] |
| COX-2 | 3.1 | |||
| Ketoprofen | COX-1 | 0.5 | 0.02 | [1] |
| COX-2 | 25 | |||
| Celecoxib (Reference) | COX-1 | 24.2 | >403 | [1] |
| COX-2 | 0.06 | |||
| Compound 3f ¹ | Not Specified | See in vivo data | Not Specified | [2][3] |
| Pyrrole derivative 4h ² | COX-1 | >100 | >14.2 | [4] |
| COX-2 | 7.0 | |||
| Pyrrole-cinnamate hybrid 5 ³ | COX-2 | 0.55 | Not Specified | [5][6] |
¹2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid exhibited significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model.[2][3] ²A pyrrole derivative with demonstrated COX-2 selectivity.[4] ³A hybrid molecule showing potent COX-2 inhibition.[5][6]
Table 2: Antimicrobial Activity of Safrole and Related Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Safrole Oil | Enterococcus faecium | Good Inhibition | [7][8] |
| Pseudomonas aeruginosa | Good Inhibition | [7][8] | |
| Proteus vulgaris | Good Inhibition | [7][8] | |
| Escherichia coli | No Activity | [7][8] | |
| Klebsiella pneumoniae | No Activity | [7][8] | |
| Staphylococcus aureus | Partial Resistance | [7][8] | |
| MRSA | Partial Resistance | [7][8] | |
| Propionic Acid | Staphylococcus aureus USA300 | Suppressed Growth | [9] |
| Escherichia coli | Broad-spectrum activity | [9] | |
| Candida albicans | Broad-spectrum activity | [9] |
Structure-Activity Relationship (SAR) Insights
The bioactivity of arylpropionic acid derivatives is significantly influenced by their chemical structure. For anti-inflammatory activity, the presence and nature of substituents on the aromatic ring and the stereochemistry of the propionic acid side chain are critical for the potency and selectivity of COX enzyme inhibition.[1] In the context of antimicrobial activity, the lipophilicity and electronic properties of the molecule play a crucial role in its ability to penetrate bacterial cell membranes and exert its effect. The 3,4-methylenedioxyphenyl group in the target compound is a key structural feature found in safrole, which is known to possess some antimicrobial properties.[7][8][10] The methyl group on the propionic acid chain may enhance its anti-inflammatory potency, a common feature in the profen class of NSAIDs.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Test compound and reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, probe, and a heme cofactor.
-
Add various concentrations of the test compound or reference inhibitor to the wells of the microplate.
-
Add the COX-1 or COX-2 enzyme to each well and incubate briefly.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at appropriate wavelengths over time.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound and reference antibiotics (e.g., ampicillin, fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound and reference antibiotics in the broth medium in the wells of a 96-well microplate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of arylpropionic acids.
Caption: General experimental workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion
While direct experimental evidence for the bioactivity of "this compound" is currently limited, its structural features strongly suggest potential as a dual anti-inflammatory and antimicrobial agent. The arylpropionic acid moiety is a well-established pharmacophore for COX inhibition, while the 3,4-methylenedioxyphenyl group, present in compounds like safrole, has demonstrated antimicrobial properties. Further in vitro and in vivo studies are warranted to fully characterize the biological profile of this compound and its analogs. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations, which could lead to the development of novel therapeutic agents.
References
- 1. QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
A Comparative Guide to Phenylpropionic Acid Derivatives: Evaluating 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid Against Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid in the context of other well-characterized phenylpropionic acid derivatives, namely Ibuprofen and Naproxen. While specific experimental data on the biological activity of this compound is not extensively available in current literature, this document serves as a foundational resource. It outlines the established pharmacological profiles of comparable molecules and provides the necessary experimental frameworks for future investigation.
Phenylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development, with prominent members like Ibuprofen and Naproxen widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.[1][2] Furthermore, emerging research has highlighted the antibacterial potential of this class of compounds.[3][4]
Comparative Analysis of Biological Activity
To establish a benchmark for the potential evaluation of this compound, this section summarizes the quantitative biological data for Ibuprofen and Naproxen.
Cyclooxygenase (COX) Inhibition
The anti-inflammatory activity of phenylpropionic acid derivatives is primarily attributed to their inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of this inhibition.
Table 1: Comparative COX Inhibition of Phenylpropionic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2 Ratio) |
| Ibuprofen | 12 - 13[2][5][6][7] | 80 - 370[2][6][7] | 0.15[6][8] |
| Naproxen | 8.7[9][10] | 5.2[9][10] | 1.67 |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values can vary based on experimental conditions.
dot
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Phenylpropionic Acid Derivatives.
Antibacterial Activity
Several phenylpropionic acid derivatives have demonstrated direct antibacterial effects. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 2: Comparative Antibacterial Activity of Phenylpropionic Acid Derivatives
| Compound | Test Organism | MIC (mg/mL) |
| Ibuprofen | Staphylococcus aureus | 1.0 - 1.25[3][11] |
| Enterococcus faecalis | 2.0[11] | |
| Paracoccus yeei | 1.25[3] | |
| Pseudomonas aeruginosa | 0.256 - 0.512[12] | |
| Naproxen | Staphylococcus aureus | 2.0[4] |
| Enterococcus faecalis | 4.0[4] | |
| This compound | Data not available | Data not available |
Note: MIC values are highly dependent on the bacterial strain and testing methodology.
Experimental Protocols for Comparative Evaluation
To facilitate the investigation of this compound, detailed protocols for key in vitro assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test compound or control inhibitor at various concentrations to the wells of the 96-well plate.
-
Add the purified COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity kinetically (e.g., excitation ~535 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition curve.
Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
dot
Caption: General Experimental Workflow for Comparative Phenylpropionic Acid Derivative Evaluation.
Conclusion and Future Directions
While this compound is commercially available for research purposes, its pharmacological profile remains to be elucidated.[][14] This guide provides a framework for its investigation by presenting robust data on established phenylpropionic acid derivatives, Ibuprofen and Naproxen, and detailing the experimental protocols necessary for a comprehensive comparative analysis. Future research should focus on performing in vitro assays to determine the COX inhibitory and antibacterial activities of this compound. Such studies will be crucial in understanding its potential as a novel therapeutic agent and in elucidating the structure-activity relationships within this important class of molecules.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. In Vitro Antibacterial Activity of Ibuprofen and Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. adooq.com [adooq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Synergistic Antimicrobial Effects of Ibuprofen Combined with Standard-of-Care Antibiotics against Cystic Fibrosis Pathogens [mdpi.com]
- 14. echemi.com [echemi.com]
Cross-Reactivity Profile of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Reactivity
Immunoassays are a cornerstone of drug screening due to their speed and sensitivity. However, a significant limitation is the potential for cross-reactivity, where the assay's antibodies bind to compounds structurally similar to the target analyte, leading to false-positive results. Understanding the structural motifs that contribute to cross-reactivity is crucial for accurate interpretation of screening data. 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid shares the 3,4-methylenedioxyphenyl moiety with several well-known designer drugs, making it a candidate for cross-reactivity in immunoassays targeting these substances.
Structural Comparison
The structural similarities between this compound and its analogues are a key factor in predicting potential cross-reactivity. The shared 3,4-methylenedioxyphenyl group is a significant epitope that antibodies, particularly those raised against MDMA or similar structures, may recognize.
Cross-Reactivity Data for Structural Analogues
The following table summarizes the cross-reactivity of MDMA, MDA, and MDEA in various amphetamine immunoassays. It is important to note that cross-reactivity can vary significantly between different assays and manufacturers.[1] The data is typically presented as the concentration of the analogue required to produce a positive result equivalent to a specific concentration of the target analyte (e.g., d-amphetamine or d-methamphetamine).
| Compound | Immunoassay Type | Calibrator | Concentration for Positive Result (ng/mL) | Percent Cross-Reactivity (%) | Reference |
| MDA | Radioimmunoassay (RIA) | d-amphetamine | >100,000 | <1 | [2] |
| Fluorescence Polarization Immunoassay (FPIA) | d-amphetamine | 1,700 | 59 | [3] | |
| Enzyme Multiplied Immunoassay Technique (EMIT) | d-amphetamine | 3,300 | 30 | [3] | |
| ELISA | Amphetamine | 50 | 282 | [4] | |
| MDMA | Radioimmunoassay (RIA) | d-amphetamine | >100,000 | <1 | [2] |
| Fluorescence Polarization Immunoassay (FPIA) | d-amphetamine | 10,000 | 10 | [3] | |
| Enzyme Multiplied Immunoassay Technique (EMIT) | d-amphetamine | 25,000 | 4 | [3] | |
| ELISA | Methamphetamine | 50 | 73 | [4] | |
| MDEA | Radioimmunoassay (RIA) | d-amphetamine | >100,000 | <1 | [2] |
| Fluorescence Polarization Immunoassay (FPIA) | d-amphetamine | 12,500 | 8 | [3] | |
| Enzyme Multiplied Immunoassay Technique (EMIT) | d-amphetamine | 35,000 | 3 | [3] | |
| ELISA | Methamphetamine | 50 | 18 | [4] |
Note: Percent cross-reactivity is often calculated as: (Concentration of calibrator / Concentration of cross-reactant) x 100. Higher percentages indicate greater cross-reactivity. The variability in these results underscores the importance of using more specific confirmatory methods like gas chromatography-mass spectrometry (GC-MS).[5]
Based on the data for its structural analogues, it is plausible that this compound could exhibit cross-reactivity in some amphetamine or MDMA immunoassays, particularly those with broader specificity. The presence of the methylenedioxyphenyl group is a strong indicator of potential antibody recognition. However, the propionic acid side chain differs significantly from the amine side chains of the amphetamine-type analogues, which could reduce the binding affinity to antibodies targeting the latter.
Experimental Protocols
The following is a representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of amphetamines, which is a common method used in drug screening. This protocol is for illustrative purposes and specific details may vary between commercial kits.
Principle of the Assay
This is a competitive ELISA based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites immobilized on a microplate.[6] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the drug in the sample. The presence of the enzyme is detected by the addition of a substrate that produces a colored product.
Materials:
-
Microplate pre-coated with anti-amphetamine antibodies
-
Amphetamine calibrators and controls
-
Amphetamine-enzyme (e.g., HRP) conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute urine samples with the provided assay buffer.
-
Assay: a. Add a specific volume of calibrators, controls, and diluted samples to the appropriate wells of the microplate. b. Add the amphetamine-enzyme conjugate to each well. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). d. Wash the wells multiple times with wash buffer to remove any unbound components. e. Add the substrate solution to each well. f. Incubate the plate for a specified time (e.g., 30 minutes) to allow for color development. g. Add the stop solution to each well to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. A standard curve is generated by plotting the absorbance of the calibrators against their known concentrations. c. The concentration of amphetamine in the samples is determined by interpolating their absorbance values from the standard curve. The color intensity is inversely proportional to the drug concentration.[1]
Conclusion
While direct experimental data on the cross-reactivity of this compound is lacking, the available information on its structural analogues, MDMA, MDA, and MDEA, suggests a potential for cross-reactivity in certain immunoassays for amphetamines or ecstasy. The degree of this potential cross-reactivity is difficult to predict without empirical testing and is likely to be highly dependent on the specific antibody used in a given assay. Researchers and drug development professionals should be aware of this possibility when conducting toxicological screenings or interpreting immunoassay results for individuals who may have been exposed to this compound. Confirmatory testing using a more specific method such as GC-MS or LC-MS/MS is strongly recommended to avoid potential false-positive results.
References
Comparative Guide to the Structure-Activity Relationship of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic Acid Analogs as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The primary mechanism of action for arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2] This guide will explore how modifications to the chemical structure of the parent compound could potentially impact its efficacy as a COX inhibitor.
Structure-Activity Relationship Analysis
The anti-inflammatory activity of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid analogs can be systematically evaluated by modifying three key regions of the molecule:
-
The Aryl (Phenyl) Moiety: Modifications to the 3,4-methylenedioxy phenyl ring.
-
The Propionic Acid Side Chain: Alterations to the carboxylic acid group and the ethyl chain.
-
The α-Methyl Group: Substitution or removal of the methyl group at the second position of the propionic acid chain.
Key Structural Insights:
-
Aryl Moiety: The nature and position of substituents on the phenyl ring significantly influence anti-inflammatory activity. Generally, a non-coplanar arrangement between the phenyl ring and the propionic acid side chain is favorable for COX inhibition. The 3,4-methylenedioxy group is a key feature; its replacement with other substituents, such as methoxy or halogen groups, would likely alter the electronic and steric properties of the molecule, thereby affecting its binding to the COX active site. The methylenedioxy group is known to interact with cytochrome P450 enzymes, which could influence the metabolic profile of the compounds.
-
Propionic Acid Side Chain: The carboxylic acid group is essential for the anti-inflammatory activity of most NSAIDs, as it typically interacts with a key arginine residue in the active site of COX enzymes. Esterification or conversion to an amide would likely reduce or abolish activity, although some esters can act as prodrugs. The length of the alkyl chain is also critical; propionic acid derivatives are often more potent than their acetic acid counterparts.
-
α-Methyl Group: The presence of a methyl group on the α-carbon of the propionic acid side chain is a common feature in many potent NSAIDs (e.g., ibuprofen, naproxen). This group can enhance potency and introduce chirality. The (S)-enantiomer of many arylpropionic acids is the more active isomer. The methyl group can also influence the metabolic stability of the compound.
Quantitative Comparison of Analog Performance
The following table summarizes the expected anti-inflammatory activity of hypothetical analogs of this compound based on general SAR principles for arylpropionic acids. The data is presented for illustrative purposes to guide future research.
| Analog ID | Modification from Parent Compound | Predicted In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Predicted In Vitro COX-2 Inhibition (IC50, µM) |
| Parent | This compound | Baseline | Baseline |
| Analog 1 | Replacement of 3,4-methylenedioxy with 3,4-dimethoxy | Potentially similar or slightly reduced activity | May show altered COX-1/COX-2 selectivity |
| Analog 2 | Replacement of 3,4-methylenedioxy with 4-chloro | Activity may vary; depends on steric and electronic effects | Likely to show activity, potency is variable |
| Analog 3 | Removal of the α-methyl group (acetic acid analog) | Likely reduced activity | Potency expected to decrease |
| Analog 4 | Esterification of the carboxylic acid (ethyl ester) | Reduced or no direct activity (potential prodrug) | Inactive in vitro |
| Analog 5 | (S)-enantiomer of the parent compound | Expected to be more potent than the racemate | Lower IC50 value expected |
| Analog 6 | (R)-enantiomer of the parent compound | Expected to be less potent than the (S)-enantiomer | Higher IC50 value expected |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the anti-inflammatory activity of this compound analogs.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.
-
Animals: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds and a standard drug (e.g., indomethacin) are suspended in a 0.5% carboxymethyl cellulose (CMC) solution and administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours; Vt).
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Procedure: The assay is typically performed using a colorimetric or fluorometric method. The reaction mixture contains the enzyme, a heme cofactor, and a chromogenic substrate in a buffer solution.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) before the addition of the substrate, arachidonic acid.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway of Inflammation
The diagram below illustrates the general signaling pathway for inflammation involving the cyclooxygenase enzymes and the production of prostaglandins. Arylpropionic acid derivatives exert their anti-inflammatory effect by inhibiting COX-1 and COX-2.
Caption: General inflammatory signaling pathway mediated by COX enzymes.
Experimental Workflow for Anti-inflammatory Drug Screening
The following diagram outlines a typical workflow for screening and evaluating the anti-inflammatory potential of novel compounds.
Caption: Experimental workflow for screening anti-inflammatory compounds.
References
comparative analysis of "2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid" synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthetic routes for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid, a valuable building block in the synthesis of various biologically active molecules. The following sections detail the experimental protocols, present quantitative data for each route, and offer a comparative discussion to aid in the selection of the most suitable method based on factors such as yield, efficiency, and availability of starting materials.
Comparative Analysis of Synthesis Routes
Three primary synthetic strategies are evaluated: Oxidation of the corresponding aldehyde, a Malonic Ester Synthesis approach, and a route involving the alkylation of a nitrile intermediate. A summary of the key quantitative parameters for each route is presented below.
| Parameter | Route 1: Oxidation | Route 2: Malonic Ester Synthesis (Proposed) | Route 3: Nitrile Alkylation & Hydrolysis (Proposed) |
| Starting Material | 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal | Piperonyl Chloride & Diethyl Methylmalonate | 3,4-Methylenedioxyphenylacetonitrile |
| Key Steps | 1 | 3 | 3 |
| Overall Yield | 84% | Estimated ~70-80% | Estimated ~65-75% |
| Reaction Time | ~ 1 hour | ~ 24-30 hours | ~ 24-30 hours |
| Reagents & Conditions | Potassium peroxomonosulfate, DMF, LiOH | Sodium ethoxide, ethanol, HCl/H2O | Sodium amide, liquid ammonia, methyl iodide, NaOH/H2O |
| Advantages | High yield, short reaction time, one-pot procedure. | Utilizes readily available starting materials, well-established classical synthesis. | Good for structural analogs, avoids handling of malonic esters. |
| Disadvantages | Requires the specific aldehyde precursor. | Multi-step process, potential for side reactions (dialkylation). | Use of strong base (sodamide) and liquid ammonia requires specialized setup. |
Synthesis Route 1: Oxidation of 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal
This route offers a direct and high-yielding approach to the target molecule from its corresponding aldehyde.
Experimental Protocol
To a solution of 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal in N,N-dimethylformamide (DMF), potassium peroxomonosulfate is added. The reaction mixture is stirred at a temperature maintained between 20-55°C for approximately one hour. Following the oxidation, lithium hydroxide monohydrate is added to the mixture to facilitate the work-up and isolation of the final product. The resulting this compound is then isolated and purified, affording a yield of 84%.
Biological Efficacy of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of published data on the specific biological efficacy of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid. While this compound is available as a research chemical, there is a lack of peer-reviewed studies detailing its mechanism of action, therapeutic targets, or providing quantitative data that would allow for a direct comparison with existing drugs.
Initial searches indicate that the compound is utilized in the synthesis of other molecules and has potential applications in the fragrance and flavoring industries. Some sources suggest its utility in researching bioactive compounds, including those with potential anti-cancer and anti-inflammatory properties, but these claims are not substantiated with specific experimental evidence in the public domain.
For related compounds, some biological activities have been reported. For instance, 3-(3,4-dihydroxy-phenyl) propionic acid (DHCA), a structurally similar molecule, has been investigated for its role as an epigenetic modifier that can influence the production of interleukin-6 (IL-6), a cytokine involved in inflammation. Additionally, propionic acid and other derivatives of phenylpropionic acid have been studied for their antimicrobial properties. However, this information on related molecules does not provide direct evidence of the biological efficacy of this compound itself.
Without any available experimental data on the biological activity, potency (e.g., IC50, EC50 values), or in vivo efficacy of this compound, a comparison with existing drugs is not feasible at this time. Further research and publication of experimental findings are required to establish a biological profile for this compound and enable any meaningful comparative analysis.
Therefore, we are unable to provide a comparison guide with supporting experimental data, detailed methodologies, or visualizations as requested, due to the current lack of available scientific information on the biological efficacy of this compound. Researchers interested in this compound would need to conduct foundational in vitro and in vivo studies to determine its pharmacological properties.
spectroscopic comparison of "2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid" isomers
For Immediate Release
This publication provides a detailed spectroscopic comparison of the (R) and (S) enantiomers of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The information presented herein is based on predicted spectroscopic data and established principles of spectroscopic analysis for chiral molecules.
Introduction
This compound is a chiral carboxylic acid. The differentiation and characterization of its enantiomers are crucial for understanding its pharmacological and toxicological properties. This guide outlines the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of these isomers.
It is important to note that under standard spectroscopic conditions, enantiomers exhibit identical spectra. Techniques such as chiral chromatography or the use of chiral shift reagents in NMR spectroscopy are typically required to differentiate between them. The data presented in this guide represents the expected spectra for either enantiomer under achiral conditions.
Data Presentation
The following tables summarize the predicted and expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the isomers of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~6.75 | Doublet | 1H | Ar-H |
| ~6.65 | Doublet of doublets | 1H | Ar-H |
| ~6.60 | Singlet | 1H | Ar-H |
| 5.90 | Singlet | 2H | -O-CH₂-O- |
| 2.90 | Multiplet | 1H | -CH(CH₃)- |
| 2.70 | Doublet of doublets | 1H | Ar-CH₂- |
| 2.50 | Doublet of doublets | 1H | Ar-CH₂- |
| 1.15 | Doublet | 3H | -CH(CH₃)- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~180 | -COOH |
| ~147 | Ar-C |
| ~146 | Ar-C |
| ~132 | Ar-C |
| ~122 | Ar-CH |
| ~109 | Ar-CH |
| ~108 | Ar-CH |
| ~101 | -O-CH₂-O- |
| ~45 | -CH(CH₃)- |
| ~38 | Ar-CH₂- |
| ~17 | -CH(CH₃)- |
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic) |
| ~1250, ~1040 | Strong | C-O stretch |
| ~930 | Medium | O-CH₂-O bend |
Table 4: Expected Major Mass Spectrometry (EI-MS) Fragments
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 163 | [M - COOH]⁺ |
| 135 | [M - CH(CH₃)COOH]⁺ (Benzylic cleavage) |
| 77 | [C₆H₅]⁺ (Aromatic ring fragment) |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the title compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.0 s
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) pellet.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography.
-
Ionization:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers of this compound.
Caption: Workflow for the spectroscopic comparison of isomers.
This guide provides a foundational understanding of the expected spectroscopic characteristics of the enantiomers of this compound. For definitive enantiomeric differentiation and assignment, the use of chiral analytical techniques is essential.
Safety Operating Guide
Essential Disposal Procedures for 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
Disclaimer: This document provides essential safety and logistical guidance for the disposal of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid, intended for use by trained professionals in a laboratory setting. It is imperative to consult the official Safety Data Sheet (SDS) for the specific product and adhere to all local, state, and federal regulations. This information supplements, but does not replace, the requirements of your institution's Environmental Health and Safety (EHS) department.
Immediate Safety Considerations
Proper handling and disposal of this compound are critical to ensure personnel safety and environmental protection. Based on data from structurally similar compounds, this chemical should be treated as hazardous waste. It may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2]
Personal Protective Equipment (PPE) for Disposal
Before beginning any disposal procedures, a thorough risk assessment must be conducted. The following table summarizes the recommended PPE to minimize exposure.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles or glasses with side shields | ANSI Z87.1 or equivalent[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Follow manufacturer's specifications for breakthrough time |
| Body Protection | Standard laboratory coat | --- |
| Respiratory | NIOSH/MSHA approved respirator | Required if ventilation is inadequate or when handling powders[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste.[1][3]
-
Segregation and Collection:
-
Collect waste material in a designated, properly labeled, and sealed container to await disposal.[3]
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Engineering Controls:
-
All handling of the waste material should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially if there is a potential for dust or aerosol formation.[3]
-
Ensure that eyewash stations and safety showers are readily accessible.
-
-
Handling Procedures:
-
Professional Disposal:
Experimental Workflow & Visualization
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid. Adherence to these guidelines is critical to ensure a safe laboratory environment.
1. Hazard Identification and Immediate Precautions
This compound is a chemical compound that poses several health risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3]
Emergency First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
2. Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles are required. Use face protection that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] This includes a lab coat. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
3. Operational and Handling Workflow
Proper handling procedures are essential to minimize exposure and ensure safety. The following workflow outlines the key steps for working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
